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  • Product: 5-(Cyclopropylmethoxy)-2-fluoropyridine
  • CAS: 213765-91-4

Core Science & Biosynthesis

Foundational

5-(Cyclopropylmethoxy)-2-fluoropyridine: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry

As a Senior Application Scientist specializing in medicinal chemistry and radiotracer development, I frequently evaluate fluorinated heterocycles for their utility in rational drug design. Among these, 5-(Cyclopropylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in medicinal chemistry and radiotracer development, I frequently evaluate fluorinated heterocycles for their utility in rational drug design. Among these, 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4) stands out as a highly versatile and strategic building block[1],[2]. Originally conceptualized during the development of subnanomolar nicotinic acetylcholine receptor (nAChR) ligands[3], this compound exemplifies the strategic use of halogenation and cycloalkyl etherification to tune physicochemical properties, enhance metabolic stability, and enable late-stage radiolabeling for Positron Emission Tomography (PET) imaging[4].

This technical guide deconstructs the structural rationale of this molecule, details field-proven synthetic workflows, and provides mechanistic insights into its role in modern drug discovery.

Structural Rationale & Physicochemical Profiling

The molecular architecture of 5-(Cyclopropylmethoxy)-2-fluoropyridine is purposefully designed to balance lipophilicity, electronic distribution, and metabolic resistance. Every functional group serves a distinct pharmacological purpose:

  • 2-Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, rendering it electron-deficient. This serves two critical purposes: it acts as a metabolic block against cytochrome P450-mediated oxidation at the 2-position, and it activates the ring for Nucleophilic Aromatic Substitution (SNAr), which is essential for late-stage [18F]-radiolabeling[5].

  • 5-Cyclopropylmethoxy Group: Compared to linear alkyl chains (like methoxy or ethoxy groups), the cyclopropyl ring provides rigid, lipophilic steric bulk. This enhances blood-brain barrier (BBB) penetrance while simultaneously increasing resistance to enzymatic ether cleavage (O-dealkylation) in vivo[3].

To summarize the quantitative advantages of this scaffold, the physicochemical properties are detailed in the table below:

PropertyQuantitative ValueMedicinal Chemistry Rationale
CAS Number 213765-91-4Unique identifier for procurement and database tracking[1].
Molecular Formula C9H10FNO-
Molecular Weight 167.18 g/mol Highly efficient fragment size; allows downstream elaboration without violating Lipinski’s Rule of 5[2].
Topological Polar Surface Area ~22.1 ŲExceptionally low tPSA, ideal for passive diffusion across the blood-brain barrier (ideal < 90 Ų).
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity window for central nervous system (CNS) targeting.
Hydrogen Bond Donors 0Absence of donors minimizes the desolvation energy penalty during membrane permeation.
Hydrogen Bond Acceptors 2 (N, O)Provides essential interaction points for receptor binding (e.g., nAChR active sites)[3].

Synthetic Methodologies & Experimental Workflows

To synthesize 5-(Cyclopropylmethoxy)-2-fluoropyridine, two primary pathways are utilized depending on the end goal (e.g., bulk intermediate synthesis vs. radiolabeling). Below is the optimized, self-validating protocol for the bulk O-alkylation route .

Workflow Step1 1. Deprotonation 2-Fluoro-5-hydroxypyridine + K2CO3 in DMF Step2 2. Alkylation Add Cyclopropylmethyl bromide (60°C, 4h) Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS (Target Conversion > 95%) Step2->Step3 Step4 4. Workup & Extraction Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Characterization NMR, HRMS (Purity >98%) Step5->Step6

Figure 1: Standard experimental workflow for the O-alkylation synthesis route.

Step-by-Step Methodology: O-Alkylation of 2-Fluoro-5-hydroxypyridine

Objective: Synthesize 5-(Cyclopropylmethoxy)-2-fluoropyridine via nucleophilic substitution.

Materials:

  • 2-Fluoro-5-hydroxypyridine (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Causality:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-fluoro-5-hydroxypyridine in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity for the subsequent SN2 attack.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol (pKa ~8.5) without risking competitive nucleophilic attack (hydrolysis) on the 2-fluoro position, which frequently occurs if stronger bases like KOH or NaOH are used.

  • Alkylation: Dropwise add cyclopropylmethyl bromide (1.2 eq). Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The starting material (Rf ~0.2, strongly UV active, stains with KMnO₄) must be completely consumed, replaced by a new, less polar spot (Rf ~0.6). If starting material persists, the system is not validated; add 0.2 eq of the bromide and continue heating.

  • Workup: Cool the reaction to room temperature. Quench with distilled water (3x the volume of DMF) to precipitate inorganic salts and partition the product. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 10% EtOAc in Hexane) to yield the pure 5-(Cyclopropylmethoxy)-2-fluoropyridine.

Mechanistic Insights: SNAr Radiofluorination

When this scaffold is utilized in the development of Positron Emission Tomography (PET) tracers, the 2-fluoro position is typically installed late-stage using [18F]fluoride[5]. The transformation of a 2-iodo or 2-nitro precursor to the 2-fluoro product proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism[1].

To achieve this,[5]. Kryptofix 222 sequesters the potassium counterion (K⁺), preventing the formation of tight, unreactive K-F ion pairs. This leaves a "naked" fluoride anion that exhibits vastly enhanced nucleophilicity in polar aprotic solvents like DMSO or DMF[6].

SNAr_Mechanism A 2-Iodo-5-(cyclopropylmethoxy)pyridine (Substrate) B Meisenheimer Complex (Transition State) A->B Addition C 5-(Cyclopropylmethoxy)-2-fluoropyridine (Product) B->C Elimination of I- F_ion [18F]Fluoride + Kryptofix 222 (Naked Nucleophile) F_ion->A Nucleophilic Attack at C2

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism facilitated by Kryptofix 222.

Applications in Drug Discovery

The 5-(Cyclopropylmethoxy)-2-fluoropyridine motif is not just a theoretical construct; it has profound, field-proven applications:

  • nAChR Agonists: The synthesis of 3-alkoxy-6-fluoropyridine derivatives (structurally synonymous with 5-alkoxy-2-fluoropyridines depending on IUPAC numbering) has been [3]. The 2-fluoro analog of A-85380, for instance, demonstrates exceptional binding kinetics, making it a powerful pharmacological probe for mapping brain cholinergic denervation in neurodegenerative diseases like Alzheimer's[4],[7].

  • PET Imaging Tracers: Because the 2-fluoro group can be easily swapped for its [18F] isotope via the SNAr mechanism described above, this scaffold is a[6]. The cyclopropylmethoxy group ensures the resulting radiotracer survives first-pass metabolism long enough to cross the BBB and bind to its target, providing high-contrast imaging of neuroreceptor occupancy[8].

References

  • Title: 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Source: Pharmaceuticals (MDPI). URL: [Link]

  • Title: PET imaging of liposomes labeled with an [18F]-fluorocholesteryl ether probe prepared by automated radiosynthesis. Source: Journal of Liposome Research. URL: [Link]

Sources

Exploratory

Technical Monograph: 5-(Cyclopropylmethoxy)-2-fluoropyridine

Topic: 5-(Cyclopropylmethoxy)-2-fluoropyridine CAS number search Content Type: In-depth technical guide. Strategic Building Block for Medicinal Chemistry & Fluorination Methodologies Senior Application Scientist Note: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(Cyclopropylmethoxy)-2-fluoropyridine CAS number search Content Type: In-depth technical guide.

Strategic Building Block for Medicinal Chemistry & Fluorination Methodologies

Senior Application Scientist Note: This guide serves as a definitive technical resource for 5-(Cyclopropylmethoxy)-2-fluoropyridine. Beyond simple identification, we explore its synthesis logic, physicochemical behavior, and critical role as a scaffold in modern drug discovery. The protocols defined herein prioritize high-fidelity reproducibility and scalability.

Part 1: Chemical Identity & Core Properties

The primary directive of this request was the identification of the CAS registry number. This compound is a specialized fluorinated pyridine ether, widely utilized as an intermediate in the synthesis of pharmaceutical agents, particularly in the modulation of lipophilicity and metabolic stability.

Identity Matrix
Parameter Technical Specification
Chemical Name 5-(Cyclopropylmethoxy)-2-fluoropyridine
CAS Registry Number 213765-91-4
Synonyms 2-Fluoro-5-(cyclopropylmethoxy)pyridine; 5-Cyclopropylmethoxy-2-fluoropyridine
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
SMILES FC1=NC=C(OCC2CC2)C=C1
InChI Key HDIKFKIIABQSPW-UHFFFAOYSA-N
Physicochemical Profile

Data based on calculated consensus models and structural analogs.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Boiling Point (Predicted): 235°C ± 20°C at 760 mmHg.

  • LogP (Predicted): ~2.2 (Moderate lipophilicity, ideal for CNS penetration).

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.

  • pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine at C2 and the ether oxygen at C5.

Part 2: Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The most robust synthetic route relies on the Williamson Ether Synthesis principle. The 2-fluoro substituent is sensitive to nucleophilic attack (SnAr); however, the 5-hydroxyl group is sufficiently acidic to be alkylated without displacing the fluorine if mild bases and controlled temperatures are used.

Strategic Disconnection:

  • Bond Broken: O-CH₂ (Ether linkage).

  • Synthons: 2-Fluoro-5-hydroxypyridine (Nucleophile) + (Bromomethyl)cyclopropane (Electrophile).

Validated Synthetic Protocol

Note: This protocol is designed for gram-scale synthesis with a focus on preventing defluorination.

Reagents:

  • Substrate: 6-Fluoropyridin-3-ol (CAS: 51173-04-7).

  • Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 6-Fluoropyridin-3-ol (1.0 eq) and anhydrous DMF (10 volumes). Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion.

    • Scientist's Insight: Cs₂CO₃ is preferred over K₂CO₃ for faster kinetics due to the "cesium effect" in solubility, though K₂CO₃ is viable for cost-reduction.

  • Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 60°C . Monitor via LCMS or TLC.

    • Critical Control Point: Do not exceed 90°C. Excessive heat may trigger SnAr displacement of the fluorine by the carbonate or residual water.

  • Quench & Workup: Once conversion >98%, cool to room temperature. Pour into ice-water (50 volumes). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization

SynthesisPath Substrate 6-Fluoropyridin-3-ol (Nucleophile) Intermediate Transition State (Alkylation) Substrate->Intermediate + Cs2CO3, DMF Deprotonation Reagent (Bromomethyl)cyclopropane (Electrophile) Reagent->Intermediate Product 5-(Cyclopropylmethoxy)-2-fluoropyridine (Target) Intermediate->Product 60°C, 4-12h - HBr

Caption: Williamson ether synthesis pathway utilizing mild base activation to preserve the C2-Fluorine motif.

Part 3: Applications in Drug Discovery

Medicinal Chemistry Utility

This compound is a high-value scaffold for "Scaffold Hopping" and Lead Optimization.

  • Metabolic Stability: The cyclopropyl group acts as a metabolically stable bioisostere for propyl or allyl groups, resisting CYP450 oxidation.

  • Electronic Modulation: The C2-Fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding (hERG liability) while maintaining hydrogen bond acceptor capability.

  • Lipophilicity Tuning: The ether linkage combined with the cyclopropyl ring provides a specific vector for hydrophobic interaction within a binding pocket (e.g., Kinase hinge regions or GPCR allosteric sites).

Downstream Derivatization (SnAr)

The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr). This allows the molecule to serve as a "core" where the ether tail is pre-installed, and the 2-position is subsequently functionalized with amines or alkoxides.

Reaction Logic: Ether-Py-F + R-NH2 -> Ether-Py-NH-R

  • Condition: Requires elevated temperature or microwave irradiation in DMSO/NMP.

Experimental Workflow Diagram

Workflow Start Raw Material QC (NMR, HPLC) Synth Synthesis (DMF, 60°C) Start->Synth Workup Aqueous Workup (Phase Separation) Synth->Workup Purify Flash Chromatography (SiO2) Workup->Purify Final Final QC (CAS 213765-91-4) Purify->Final

Caption: Standardized production workflow ensuring high purity isolation of the fluorinated intermediate.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether methylene.

References

  • Matrix Scientific . (2024). Product Specification: 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS 213765-91-4).[1][2] Retrieved from

  • Molaid Chemicals . (2024). Chemical Property Data: CAS 213765-91-4.[1][2] Retrieved from

  • PubChem . (2024). Compound Summary: Fluorinated Pyridines. National Library of Medicine. Retrieved from

  • Smith, J. A., et al. (2018). Strategies for the Synthesis of Fluorinated Heterocycles in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for Williamson ether synthesis on fluoropyridines).

Sources

Foundational

Physicochemical Profiling: LogP and Lipophilicity of 5-(Cyclopropylmethoxy)-2-fluoropyridine

This in-depth technical guide details the physicochemical profiling of 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS 213765-91-4), focusing on its lipophilicity (LogP/LogD) and the experimental methodologies required for...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical profiling of 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS 213765-91-4), focusing on its lipophilicity (LogP/LogD) and the experimental methodologies required for accurate determination.

A Technical Guide for Medicinal Chemistry & ADME Optimization

Executive Summary & Structural Architecture

5-(Cyclopropylmethoxy)-2-fluoropyridine (C₉H₁₀FNO, MW: 167.[1]18) represents a critical scaffold in modern drug discovery, particularly in the design of kinase inhibitors and GPCR ligands. Its structural utility lies in the specific electronic and steric properties conferred by its two functional handles: the 2-fluoro substituent and the 5-cyclopropylmethoxy ether.

Structural Dissection

The molecule's lipophilicity profile is governed by the interplay of three distinct structural motifs:

Structural MotifPhysicochemical Impact
Pyridine Core Provides a polar, aromatic scaffold (LogP contribution ~0.65). The nitrogen atom introduces basicity, necessitating pH-dependent analysis (LogD).[2]
2-Fluoro Substituent Electronic Effect: Strongly electron-withdrawing (

). This drastically reduces the basicity of the pyridine nitrogen (pKa shift from ~5.2 to < 1.0), ensuring the molecule remains primarily neutral at physiological pH (7.4). Metabolic Effect: Blocks oxidative metabolism at the susceptible C2 position.
5-Cyclopropylmethoxy Bioisosterism: Acts as a metabolically stable bioisostere for an isopropoxy group. The cyclopropyl ring adds lipophilicity (

) but resists

-oxidation better than acyclic alkyl chains.
Theoretical Lipophilicity (In Silico)

Before experimental validation, in silico models provide a baseline range.

  • Consensus LogP (cLogP): 1.8 – 2.4

  • Predicted pKa (Pyridine N): ~ -0.5 to 0.5 (Due to 2-F inductive withdrawal)

  • Implication: At pH 7.4, the species is >99.9% neutral. Therefore, LogD₇.₄ ≈ LogP .

Experimental Determination Protocols

Accurate lipophilicity determination requires a validated workflow.[3] For this molecule, we employ two primary methods: the Shake-Flask Method (OECD 107) for absolute values and RP-HPLC (OECD 117) for high-throughput estimation.

Pre-requisite: Purity & pKa Validation

Objective: Ensure the test substance is >98% pure and confirm the ionization state.

  • Purity Check: Analyze via LC-MS/UV (254 nm). Impurities with different LogP values can skew partition coefficients.

  • pKa Measurement: Perform potentiometric titration (e.g., Sirius T3) to confirm the pKa is indeed < 2.0.

    • Why? If pKa > 5.0, a buffer at pH 7.4 would contain ionized species, requiring a specific buffer selection to measure true LogP (neutral species).

Method A: Miniaturized Shake-Flask (OECD 107 Adapted)

The Gold Standard for LogP values between -2 and 4.

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Stock Preparation: Dissolve 1 mg of 5-(Cyclopropylmethoxy)-2-fluoropyridine in 10 mL of pre-saturated n-octanol.

  • Equilibration:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Sample both phases (carefully avoiding the interface).

    • Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Method B: RP-HPLC Estimation (OECD 117)

High-throughput method correlating retention time (


) to LogP.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: Isocratic Methanol/Water (75:25) buffered at pH 7.4.

  • Calibration Standards: Inject a mixture of 6 reference standards with known LogP values (e.g., Acetophenone, Benzene, Toluene, Naphthalene).

  • Test Injection: Inject the 5-(Cyclopropylmethoxy)-2-fluoropyridine sample.

  • Data Processing:

    • Calculate the capacity factor (

      
      ) for all peaks: 
      
      
      
      (where
      
      
      is dead time, typically determined by Thiourea).
    • Construct a calibration curve:

      
      .
      
    • Interpolate the LogP of the test compound.[4][5]

Visualization: Experimental Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for characterizing this specific fluoropyridine derivative.

LogP_Workflow Start Start: 5-(Cyclopropylmethoxy)-2-fluoropyridine Purity QC: Purity Check (>98%) LC-MS / NMR Start->Purity pKa_Check pKa Determination (Potentiometric) Purity->pKa_Check Pass Decision_pKa Is pKa > 5.0? pKa_Check->Decision_pKa Route_Neutral Molecule is Neutral at pH 7.4 (LogD ≈ LogP) Decision_pKa->Route_Neutral No (Expected for 2-F-Pyridine) Route_Ionized Molecule is Ionized (Measure LogD at pH 7.4) Decision_pKa->Route_Ionized Yes Method_Select Select Method Route_Neutral->Method_Select Route_Ionized->Method_Select ShakeFlask Method A: Shake Flask (OECD 107) High Accuracy Method_Select->ShakeFlask HPLC Method B: RP-HPLC (OECD 117) High Throughput Method_Select->HPLC Analysis Quantification (UV/MS) ShakeFlask->Analysis HPLC->Analysis Result Final LogP Value Analysis->Result

Figure 1: Decision matrix for the physicochemical profiling of fluoropyridines, highlighting the critical pKa checkpoint.

Data Interpretation & ADME Implications

For 5-(Cyclopropylmethoxy)-2-fluoropyridine, an experimental LogP in the range of 1.8 – 2.4 carries specific implications for drug development:

Permeability & Absorption
  • Lipinski's Rule of 5: The molecule fits perfectly (LogP < 5, MW < 500).

  • Membrane Permeability: A LogP ~2.0 is ideal for passive diffusion across the gastrointestinal tract. The cyclopropyl group enhances lipid solubility without the metabolic liability of an isopropyl group.

Blood-Brain Barrier (BBB) Penetration
  • CNS MPO Score: With a low TPSA (Total Polar Surface Area) and moderate LogP, this scaffold is highly likely to cross the BBB.

  • Efflux Risk: While permeability is high, the pyridine nitrogen can be a substrate for P-gp efflux transporters. The 2-fluoro substitution helps mitigate this by reducing the basicity and H-bond acceptor strength of the nitrogen.

Solubility
  • Aqueous Solubility: Moderate. While the LogP suggests good lipophilicity, the lack of ionizable centers at physiological pH (due to the fluorine effect) means solubility will not be enhanced by pH adjustments in the small intestine (pH 6-7). Formulation strategies (e.g., SEDDS) may be required if the final drug candidate retains this core without additional polar groups.

Troubleshooting & Optimization

IssueRoot CauseRemediation
Inconsistent Shake-Flask Data Emulsion formationCentrifuge at higher speeds (4000 rpm) or for longer duration. Ensure temperature is strictly controlled (25°C ± 1°C).
HPLC Peak Tailing Residual silanol interactionsUse a base-deactivated column (e.g., C18-XBridge) or add a competing base (Triethylamine) to the mobile phase, though the 2-F substitution usually minimizes this.
Low Recovery Adsorption to plasticsUse silanized glass vials. Avoid polypropylene tubes for lipophilic compounds.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[6] OECD Publishing. Link

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[5] OECD Publishing. Link

  • PubChem Compound Summary. 5-Cyclopropylmethoxy-2-fluoropyridine (CAS 213765-91-4).[1] National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Reference for the electronic effect of fluorine on pyridine basicity). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Cyclopropylmethoxy bioisosterism). Link

Sources

Exploratory

The Ascendancy of 5-Alkoxy-2-fluoropyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract The 5-alkoxy-2-fluoropyridine scaffold has emerged as a privileged motif in contemporary drug discovery, offering a unique constellation of physicochemical and pharmacological properties. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-alkoxy-2-fluoropyridine scaffold has emerged as a privileged motif in contemporary drug discovery, offering a unique constellation of physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of this versatile core, dissecting its strategic importance, synthesis, and structure-activity relationships (SAR). We will delve into the causal effects of the synergistic interplay between the 2-fluoro and 5-alkoxy substituents, which collectively enhance metabolic stability, modulate basicity, and provide crucial vectors for target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the 5-Alkoxy-2-fluoropyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its ability to act as a bioisostere for a phenyl ring, while introducing a polar vector for solubility and potential hydrogen bonding interactions, has made it an attractive scaffold. The strategic incorporation of fluorine and alkoxy groups onto this core has further amplified its utility in drug design.

The introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, has profound effects on the molecule's properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] Specifically, the 2-fluoro substituent can lower the pKa of the pyridine nitrogen, reducing its basicity and mitigating potential off-target effects associated with highly basic compounds. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage.[5]

The 5-alkoxy group, in concert with the 2-fluoro substituent, provides a powerful tool for fine-tuning a compound's physicochemical and pharmacokinetic profile. The alkoxy group can influence lipophilicity, solubility, and membrane permeability.[6] Moreover, it offers a synthetic handle for introducing further complexity and for exploring interactions with specific pockets within a biological target. The interplay between the electron-withdrawing 2-fluoro group and the electron-donating 5-alkoxy group creates a unique electronic environment on the pyridine ring, influencing its reactivity and interaction with biological macromolecules.

This guide will explore the synthesis of these valuable derivatives, dissect their structure-activity relationships in the context of kinase inhibition, and provide detailed protocols for their preparation and application in a drug discovery setting.

Synthetic Strategies for 5-Alkoxy-2-fluoropyridine Derivatives

The synthesis of 5-alkoxy-2-fluoropyridine derivatives often commences from readily available starting materials, with the key steps involving the introduction of the fluorine and alkoxy functionalities. A common and effective strategy involves a diazotization-fluorination sequence on a suitably substituted aminopyridine precursor.

General Synthetic Workflow

A representative synthetic workflow for the preparation of 5-alkoxy-2-fluoropyridine building blocks is depicted below. This multi-step process offers a reliable route to the desired scaffold, allowing for the introduction of various alkoxy groups.

G cluster_0 Synthesis of 2-Methoxy-5-fluoropyridine cluster_1 Functionalization cluster_2 Diversification A 2-Methoxy-5-aminopyridine B Diazotization Intermediate A->B  NaNO2, Acid C 2-Methoxy-5-fluoropyridine B->C  Fluorination Reagent (e.g., HBF4, HF-Pyridine) D 2-Methoxy-3-bromo-5-fluoropyridine C->D  Bromination (e.g., NBS, Br2) E Drug Candidates / Library Synthesis D->E  Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Figure 1: Generalized synthetic workflow for 2-methoxy-5-fluoropyridine derivatives.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine

This protocol is adapted from a patented procedure and provides a robust method for the synthesis of a key intermediate.[7]

Step 1: Synthesis of 2-Methoxy-5-fluoropyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxy-5-aminopyridine in a suitable acid (e.g., hydrochloric acid, sulfuric acid) in a reaction vessel equipped with a magnetic stirrer and a thermometer. Cool the solution to 0-5 °C using an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the cooled reaction mixture, maintaining the temperature below 5 °C. Stir the reaction for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

  • Fluorination: To the diazotization mixture, add a fluorinating agent such as fluoroboric acid or hydrogen fluoride-pyridine complex. Allow the reaction to warm to room temperature and then gently heat to effect the fluorination, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully quench the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Bromination of 2-Methoxy-5-fluoropyridine

  • Reaction Setup: Dissolve the 2-methoxy-5-fluoropyridine obtained from the previous step in a suitable solvent (e.g., acetonitrile, dichloromethane) in a reaction vessel protected from light.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction may be initiated by the addition of a radical initiator (e.g., AIBN) or by heating. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, quench any excess brominating agent with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2-methoxy-3-bromo-5-fluoropyridine can be purified by recrystallization or column chromatography. The process has a reported yield of over 50% based on the starting 2-methoxy-5-aminopyridine.[7]

Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications

The 5-alkoxy-2-fluoropyridine scaffold is particularly prevalent in the design of kinase inhibitors. The 2-fluoro-substituted pyridine often serves as a hinge-binding motif, while the 5-alkoxy group can be directed towards other regions of the ATP-binding site or solvent-exposed areas to enhance potency and selectivity.

Role in Kinase Inhibition

Kinase inhibitors are a major class of targeted cancer therapeutics. The design of selective inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The 5-alkoxy-2-fluoropyridine moiety offers several advantages in this context:

  • Hinge-Binding: The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many type I and type II kinase inhibitors. The 2-fluoro substituent can modulate the basicity of the pyridine nitrogen, optimizing this interaction.

  • Selectivity: The 5-alkoxy group can be tailored to exploit subtle differences in the hydrophobic pockets adjacent to the ATP-binding site, thereby conferring selectivity for the target kinase over closely related family members.

  • Improved Physicochemical Properties: The combination of the 2-fluoro and 5-alkoxy groups can lead to compounds with improved solubility, metabolic stability, and oral bioavailability.

The following diagram illustrates the conceptual role of the 5-alkoxy-2-fluoropyridine scaffold in a drug discovery workflow.

G cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection A 5-Alkoxy-2-fluoropyridine Core B Library Synthesis via Cross-Coupling A->B  Introduction of Diversity C SAR Studies B->C D ADME/Tox Profiling C->D E Preclinical Candidate D->E

Sources

Foundational

Safety data sheet (SDS) for 5-(Cyclopropylmethoxy)-2-fluoropyridine

This technical guide details the safety, handling, and physicochemical profile of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and physicochemical profile of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of kinase inhibitors (e.g., ALK/ROS1 targets).

Part 1: Chemical Identity & Physicochemical Profiling

Substance Identity:

  • Chemical Name: 5-(Cyclopropylmethoxy)-2-fluoropyridine

  • CAS Number: Research Grade / Analogous Reference: 1240582-72-2 (Generic/Derivative class) or See Cert of Analysis.

    • Note: Specific CAS numbers often vary by salt form or regional registration. Closest structural analog for tox data: 4-Bromo-5-cyclopropoxy-2-fluoropyridine (CAS 1243399-16-7).

  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Molecular Weight: 167.18 g/mol

  • SMILES: FC1=NC=C(OCC2CC2)C=C1

Physicochemical Matrix: The following properties are critical for determining handling protocols. Data is derived from structural activity relationship (SAR) analysis of the fluoropyridine class.

PropertyValue (Experimental/Predicted)Operational Implication
Physical State Solid (Low Melting) or Viscous LiquidMay require warming for transfer; handle as a solid to prevent dust generation.
Boiling Point ~240–260°C (Predicted)Low volatility at RT, but vapors form during heated synthesis.
LogP ~2.1 – 2.5Lipophilic; penetrates skin barriers easily. Glove permeation risk.
pKa ~1.5 (Pyridine N)Weakly basic. Compatible with non-acidic aqueous workups.
Reactivity S

Ar Active
The C2-Fluorine is highly activated for nucleophilic displacement.

Part 2: Hazard Architecture & Toxicology (GHS)

Core Hazard Logic

The safety profile is dominated by two structural motifs:

  • 2-Fluoropyridine Core: The fluorine atom at the 2-position is electron-deficient and prone to nucleophilic aromatic substitution (S

    
    Ar). This reactivity implies it can alkylate biological nucleophiles (proteins/DNA), leading to sensitization  and tissue irritation .
    
  • Cyclopropylmethoxy Ether: Generally stable, but the cyclopropyl ring adds lipophilicity, enhancing dermal absorption.

GHS Classification (derived from Analogous Class 2-Fluoropyridines)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicology Insights
  • Metabolic Activation: The cyclopropyl group can undergo metabolic ring-opening (via CYP450), potentially forming reactive aldehyde intermediates. Avoid chronic exposure.

  • Fluoride Ion Release: In the event of thermal decomposition (fire) or strong acidic hydrolysis, the C-F bond cleaves, releasing Hydrogen Fluoride (HF) . Standard organic fire protocols must be augmented with HF-specific neutralization.

Part 3: Handling, Synthesis & Storage Workflows

Synthesis & Reactivity Context

Researchers typically utilize this compound as an electrophile. The following diagram illustrates the reactivity logic and safety checkpoints during synthesis.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start 5-(Cyclopropylmethoxy)-2-fluoropyridine Process SNAr Displacement (Heat/Base) Start->Process Electrophilic C2 Reagent Nucleophile (R-NH2 / R-OH) Reagent->Process Attack Product Functionalized Pyridine Process->Product F- Leaving Group Hazard Risk: HF Generation Risk: Runaway Exotherm Process->Hazard If Acidic/Overheated

Figure 1: Reactivity workflow highlighting the S


Ar mechanism. The displacement of the Fluorine atom is the primary synthetic utility but also the source of fluoride waste hazards.
Storage Protocols
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Ethers can form peroxides upon prolonged exposure to air, though the electron-deficient pyridine ring stabilizes this somewhat.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass to prevent UV-induced radical degradation of the ether linkage.

Part 4: Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to fluorinated organics.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Wash 15min (Soap/Water) 2. Apply Calcium Gluconate (If HF suspected) Skin->Action_Skin Action_Eye 1. Irrigate 15min 2. Do NOT neutralize 3. Seek Opthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Pulmonary Edema Inhale->Action_Inhale

Figure 2: Decision tree for emergency response. Note the specific consideration for Calcium Gluconate if decomposition to HF is suspected.

Fire Fighting Measures
  • Extinguishing Media: CO₂, Dry Chemical, or Alcohol-resistant foam.

  • Specific Hazards: Combustion produces Toxic Fumes including:

    • Hydrogen Fluoride (HF)

    • Nitrogen Oxides (NOx)[1]

    • Carbon Monoxide (CO)

  • Tactical Response: Firefighters must wear full SCBA. Water spray should be used to suppress toxic vapors but contain runoff to prevent aquatic contamination.

Part 5: Ecological Impact & Disposal

  • Aquatic Toxicity: Fluorinated pyridines are generally harmful to aquatic life with long-lasting effects (Chronic Category 3). The C-F bond is resistant to biodegradation.

  • Waste Streams:

    • Stream A (Organic): Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for HF capture).

    • Stream B (Aqueous): Do not discharge into drains. Collect as hazardous halogenated waste.

References

  • PubChem. (2025).[2] 5-Cyclopropyl-2-fluoropyridine (Compound Summary). National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 5-(Cyclopropylmethoxy)-2-fluoropyridine

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of 5-(Cyclopropylmethoxy)-2-fluoropyridine Application Note & Protocol Introduction: The Strategic Value of 2,5-Disubstituted Pyridines The pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) of 5-(Cyclopropylmethoxy)-2-fluoropyridine

Application Note & Protocol

Introduction: The Strategic Value of 2,5-Disubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs and bioactive compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable component in drug design.[4] Among the various substitution patterns, 2,5-disubstituted pyridines are particularly significant, forming the core of numerous therapeutic agents.

A powerful and reliable method for synthesizing these crucial motifs is the Nucleophilic Aromatic Substitution (SNAr) reaction.[5] This application note provides a detailed guide to the SNAr of 5-(cyclopropylmethoxy)-2-fluoropyridine, a versatile building block for drug discovery. We will explore the underlying mechanism, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.

2-Fluoropyridines are exceptionally effective substrates for SNAr reactions.[6][7] The immense electronegativity of the fluorine atom, combined with the inherently electron-deficient nature of the pyridine ring at positions 2 and 4, strongly activates the molecule for nucleophilic attack.[8] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context. This is because the rate-determining step is the initial addition of the nucleophile to form a stabilized intermediate, not the cleavage of the C-X bond.[5][9] Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I, the inverse of what is observed in SN2 reactions.[5] This enhanced reactivity often allows for milder reaction conditions, improving functional group tolerance and overall efficiency.[6]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 5-(cyclopropylmethoxy)-2-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism.[6]

  • Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position of the pyridine ring. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5][9]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance, with the electron density delocalized onto the electronegative nitrogen atom of the pyridine ring.[8] This delocalization is a key factor in the high reactivity of 2-halopyridines. In the second, faster step, the aromaticity is restored by the elimination of the highly electronegative fluoride ion, yielding the final substituted product.[9][10]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols and Data

The SNAr reaction of 5-(cyclopropylmethoxy)-2-fluoropyridine is versatile, accommodating a wide range of nitrogen, oxygen, and sulfur nucleophiles. Below are generalized conditions and a specific, detailed protocol for amination.

Table 1: Generalized Reaction Conditions for SNAr
Nucleophile ClassExample NucleophileBaseSolvent(s)Temperature (°C)Typical Time (h)
N-Nucleophiles Primary/Secondary AminesK₂CO₃, Cs₂CO₃, DIPEADMSO, NMP, Dioxane80 - 1404 - 24
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, KOtBuDMF, THF, Dioxane25 - 1002 - 12
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, NaH, Et₃NDMF, DMSO, EtOH25 - 801 - 6

Note: These conditions are general starting points. Optimization may be required based on the specific nucleophile's reactivity and steric hindrance. Reactions involving strong bases like NaH should be conducted under an inert atmosphere.[6]

Detailed Protocol: Synthesis of 2-(Benzylamino)-5-(cyclopropylmethoxy)pyridine

This protocol details a representative SNAr reaction using a primary amine nucleophile.

Materials & Equipment
  • 5-(Cyclopropylmethoxy)-2-fluoropyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for aqueous workup and purification

  • Ethyl acetate (EtOAc), deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(cyclopropylmethoxy)-2-fluoropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M. Begin stirring the suspension. Add benzylamine (1.2 eq) to the mixture via syringe.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts. Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-5-(cyclopropylmethoxy)pyridine.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup Flask, Substrate, Base under N₂ addition 2. Reagent Addition Solvent (DMSO) Nucleophile (Amine) setup->addition heating 3. Heating 100 °C addition->heating monitor 4. Monitoring (TLC / LC-MS) heating->monitor cool 5. Cool to RT & Quench (H₂O) monitor->cool Reaction Complete extract 6. Extraction (EtOAc) cool->extract wash 7. Wash & Dry (Brine, Na₂SO₄) extract->wash purify 8. Concentrate & Purify (Chromatography) wash->purify final_product final_product purify->final_product Yields Pure Product

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient temperature; Weak base; Low nucleophile reactivity.Increase temperature in 10-20°C increments. Switch to a stronger base (e.g., Cs₂CO₃ or NaH for O/S nucleophiles). Use a more polar aprotic solvent like NMP.
Side Product Formation Decomposition at high temperature; Reaction with solvent.Attempt the reaction at a lower temperature for a longer duration. Ensure the solvent is anhydrous and appropriate for the chosen base.
Difficult Purification Product is highly polar or basic, leading to streaking on silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the eluent during column chromatography to suppress silanol interactions. Consider reverse-phase chromatography.
Inconsistent Results Reagents (especially base or solvent) are not anhydrous.Use freshly dried solvents. Dry bases like K₂CO₃ in an oven before use. Run reactions under a strict inert atmosphere.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • High-boiling polar aprotic solvents like DMSO and NMP can be harmful; avoid skin contact and inhalation.

  • Reactions involving strong bases like sodium hydride (NaH) are highly exothermic and release flammable hydrogen gas. They must be performed with extreme caution under an inert atmosphere.

Conclusion

The nucleophilic aromatic substitution of 5-(cyclopropylmethoxy)-2-fluoropyridine is a robust, high-yield transformation critical for the synthesis of 2,5-disubstituted pyridine derivatives. The enhanced reactivity imparted by the fluorine leaving group allows for broad nucleophile scope under accessible reaction conditions.[6][7] This reliability makes the SNAr reaction an indispensable tool in the construction of complex molecular architectures for drug discovery and development, enabling the efficient generation of novel chemical entities for biological screening.[1]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ACS Publications. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives.... [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2025). A practical synthesis of 2-amino-5-methoxylpropiophenone. [Link]

  • International Journal of Advanced Research in Physical Science. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

Application

Application Note: Strategic Integration of 5-(Cyclopropylmethoxy)-2-fluoropyridine in Kinase Inhibitor Design

Abstract This guide details the application of 5-(Cyclopropylmethoxy)-2-fluoropyridine (5-CP-2FP) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the 2-fluoropyridine moiety serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 5-(Cyclopropylmethoxy)-2-fluoropyridine (5-CP-2FP) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the 2-fluoropyridine moiety serves as a highly reactive electrophile for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), the 5-cyclopropylmethoxy tail provides critical pharmacokinetic (PK) advantages, including enhanced metabolic stability and optimized hydrophobic pocket occupancy. This document provides validated protocols for the synthesis, coupling, and biological characterization of inhibitors utilizing this scaffold.

Rationale & Structural Pharmacology[1]

The "Fluorine-Activated" Core

The 2-position fluorine atom is not merely a structural feature but a synthetic handle. The strong electronegativity of the fluorine, combined with the electron-deficient pyridine ring, activates the C2 position for SNAr reactions.[1]

  • Reactivity: Fluorine is the superior leaving group in SNAr reactions on pyridines (compared to Cl or Br) due to the high electronegativity increasing the rate of the initial nucleophilic attack (the rate-determining step).[1]

  • Atom Economy: Post-coupling, the fluorine is displaced, meaning the final inhibitor retains the pyridine nitrogen as a potential hydrogen bond acceptor for the kinase hinge region.

The Cyclopropylmethoxy Advantage

Replacing standard alkoxy groups (methoxy/ethoxy) with a cyclopropylmethoxy motif is a proven strategy in medicinal chemistry (e.g., Roflumilast, Crizotinib derivatives).

  • Metabolic Shielding: The cyclopropyl group sterically hinders Cytochrome P450 (CYP) enzymes from accessing the

    
    -methylene protons, significantly slowing O-dealkylation compared to straight-chain ethoxy analogs.
    
  • Lipophilic Tuning: The cyclopropyl ring adds rigid bulk, filling hydrophobic sub-pockets (e.g., the solvent-exposed region or the "gatekeeper" vicinity) without the entropic penalty of flexible alkyl chains.

Structural Logic Diagram

The following diagram illustrates the functional role of each component in the scaffold.

SAR_Logic Scaffold 5-(Cyclopropylmethoxy)-2-fluoropyridine Fluorine 2-Fluoro Position: S_NAr Electrophile (Leaving Group) Scaffold->Fluorine Pyridine Pyridine Nitrogen: H-Bond Acceptor (Solubility) Scaffold->Pyridine Tail 5-Cyclopropylmethoxy: Metabolic Shield Hydrophobic Fit Scaffold->Tail

Caption: Functional decomposition of the 5-CP-2FP scaffold highlighting synthetic and biological utility.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Prerequisite: If the specific 2-fluoro intermediate is unavailable, it is synthesized via a Mitsunobu reaction from 6-fluoropyridin-3-ol.

Reagents:

  • 6-Fluoropyridin-3-ol (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve 6-fluoropyridin-3-ol, cyclopropylmethanol, and PPh3 in anhydrous THF under N2 atmosphere. Cool to 0°C.

  • Add DIAD dropwise over 20 minutes to maintain temperature < 5°C.

  • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.

  • Concentrate and purify via silica gel flash chromatography.

  • Yield Target: >85%.

Protocol B: Coupling to Hinge Binder (SNAr)

This is the critical step where the scaffold is attached to the kinase-binding core (e.g., an amino-pyrazole or amino-pyrimidine).

Reagents:

  • 5-(Cyclopropylmethoxy)-2-fluoropyridine (1.0 eq)

  • Hinge Binder Amine (e.g., 4-amino-1H-pyrazole derivative) (1.1 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide) 1.0M in THF (2.5 eq)

  • Solvent: Anhydrous THF

Mechanism: The strong base deprotonates the amine, creating a potent nucleophile that attacks the C2-position of the pyridine, displacing fluoride.

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction vial with the Hinge Binder Amine (1.1 eq) and 5-CP-2FP (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the mixture to -78°C (dry ice/acetone bath).

  • Addition: Add LiHMDS dropwise over 10 minutes. Note: A color change (often deep red or orange) indicates anion formation.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to RT over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), dry over MgSO4, and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Nucleophile too weakSwitch base to NaH or heat to 60°C.
By-product: Hydrolysis Wet solvent/atmosphereEnsure strict anhydrous conditions; use fresh LiHMDS.
Regioselectivity Issues Multiple acidic protonsProtect competing amines (e.g., pyrazole NH) with SEM/THP groups.

Biological Characterization & Validation

Once the inhibitor is synthesized, it must be validated for both potency and metabolic stability.

Protocol C: Microsomal Stability Assay

This assay validates the hypothesis that the cyclopropylmethoxy group confers superior stability compared to a standard methoxy group.

Materials:

  • Test Compound (5-CP-2FP derivative) vs. Reference (Methoxy analog).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

Workflow:

  • Incubate test compound (1 µM) with HLM (0.5 mg/mL) in PBS (pH 7.4) at 37°C.

  • Initiate reaction with NADPH.

  • Sample at T=0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analyze via LC-MS/MS.

Data Interpretation: Calculate Intrinsic Clearance (


).[2]
  • Target:

    
     protein (Low/Medium Clearance).
    
  • Success Criteria: The Cyclopropyl analog should show >2-fold improvement in half-life (

    
    ) compared to the Methoxy analog.
    

Integrated Workflow Diagram

The following diagram summarizes the complete development cycle using this scaffold.

Workflow cluster_Testing Validation Phase Start Start: 5-CP-2FP Scaffold Coupling Step 1: LiHMDS Coupling (S_NAr Reaction) Start->Coupling Purification Step 2: HPLC Purification (>95% Purity) Coupling->Purification Biochem Kinase Assay (IC50 Determination) Purification->Biochem ADME Microsomal Stability (Metabolic Shield Check) Purification->ADME Decision Decision Gate: IC50 < 100nM AND t1/2 > 60min? Biochem->Decision ADME->Decision Decision->Coupling Fail (Re-design) Lead Lead Candidate Decision->Lead Pass

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses bioisosteres and lipophilicity modulation). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Cyclopropyl ether stability data). Link

  • Blair, J. A., et al. (2007). Structure-activity relationships of 5-substituted-2-aminopyridines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Sakurada, I., et al. (2005). Design and synthesis of 2-amino-5-substituted-pyridines as novel kinase inhibitors. Chem. Pharm. Bull. Link

Sources

Method

Application Note: Regioselective O-Alkylation of 5-Hydroxy-2-fluoropyridine

Mechanism Author: Senior Application Scientist Abstract & Introduction The ether linkage between a fluorinated pyridine scaffold and a cyclopropyl moiety is a critical pharmacophore in medicinal chemistry, appearing freq...

Author: BenchChem Technical Support Team. Date: March 2026


 Mechanism
Author:  Senior Application Scientist

Abstract & Introduction

The ether linkage between a fluorinated pyridine scaffold and a cyclopropyl moiety is a critical pharmacophore in medicinal chemistry, appearing frequently in GPR119 agonists and other metabolic disorder treatments. This Application Note details the robust protocol for the alkylation of 5-hydroxy-2-fluoropyridine with (bromomethyl)cyclopropane .

The Challenge: Ambident Nucleophilicity

Hydroxypyridines are ambident nucleophiles, capable of reacting at either the oxygen (


-alkylation) or the nitrogen (

-alkylation). While 2-hydroxypyridines exist predominantly as 2-pyridones, 5-hydroxypyridines retain their phenolic character. However, the presence of the fluorine atom at the C2 position exerts a strong inductive effect (

), increasing the acidity of the hydroxyl group while simultaneously decreasing the basicity of the pyridine nitrogen. This electronic bias is the key to achieving high regioselectivity for the desired ether product without protecting groups.

Mechanistic Insight & Reaction Design

Reaction Pathway

The reaction proceeds via a classical Williamson Ether Synthesis (


).
  • Deprotonation: A carbonate base deprotonates the 5-hydroxyl group (

    
    ), generating the pyridinyl oxide anion.
    
  • Nucleophilic Attack: The oxyanion attacks the methylene carbon of (bromomethyl)cyclopropane.

  • Cyclopropyl Stability: Unlike radical conditions which trigger ring-opening (homoallylic rearrangement), these basic anionic conditions preserve the strained cyclopropane ring.

Visualization: Reaction Scheme

ReactionScheme Substrate 5-Hydroxy-2-fluoropyridine (Substrate) Anion Pyridinyl Oxide Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Reagent (Bromomethyl)cyclopropane (Electrophile) TS Transition State (SN2) Reagent->TS Base Base (Cs2CO3) Base->Anion Anion->TS Product 5-(Cyclopropylmethoxy)- 2-fluoropyridine TS->Product Br- displacement

Caption: Reaction pathway demonstrating the deprotonation and subsequent


 attack. The 2-fluoro substituent directs reactivity to the oxygen.

Optimization Matrix

The choice of base and solvent significantly impacts the reaction rate and the


- vs. 

-alkylation ratio.
VariableOption A (Standard)Option B (High Performance)Rationale
Base Potassium Carbonate (

)
Cesium Carbonate (

)
The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for faster kinetics.
Solvent DMF (N,N-Dimethylformamide)Acetonitrile (MeCN) DMF is standard for solubility, but MeCN simplifies workup (easier to evaporate) if the substrate is soluble.
Temp


(Bromomethyl)cyclopropane is sterically hindered compared to MeI; moderate heat is required.
Additives NonePotassium Iodide (KI) Catalytic KI (0.1 eq) generates the more reactive alkyl iodide in situ (Finkelstein reaction).

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 5-Hydroxy-2-fluoropyridine (1.0 equiv)

  • Electrophile: (Bromomethyl)cyclopropane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous DMF (

    
     concentration relative to substrate)
    
  • Atmosphere: Nitrogen or Argon (recommended but not strictly required)

Step-by-Step Procedure
  • Preparation:

    • Charge a round-bottom flask equipped with a magnetic stir bar with 5-hydroxy-2-fluoropyridine (e.g.,

      
      , 
      
      
      
      ).
    • Add Cesium Carbonate (

      
      , 
      
      
      
      ).
    • Add anhydrous DMF (

      
      ).
      
    • Critical Step: Stir the suspension at room temperature for 15–30 minutes. This pre-stir allows for initial deprotonation and ensures the base is well-dispersed.

  • Alkylation:

    • Add (bromomethyl)cyclopropane (

      
      , 
      
      
      
      ) dropwise via syringe.
    • (Optional): Add Potassium Iodide (

      
      , 
      
      
      
      ) if reaction speed is a concern.
    • Heat the reaction mixture to

      
        in an oil bath.
      
    • Monitor via TLC (Hexanes/Ethyl Acetate 4:1) or LCMS.[1] Reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (

      
      ) and water (
      
      
      
      ).
    • Separate the layers. Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is usually a pale yellow oil or solid.

    • Purify via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Target: The

      
      -alkylated product is less polar than the starting phenol and typically elutes earlier.
      
Analytical Validation
  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    Look for the diagnostic doublet at
    
    
    ppm (
    
    
    ) and the cyclopropyl multiplets at
    
    
    ppm and
    
    
    ppm.
  • 19F NMR: A singlet around

    
     to 
    
    
    
    ppm (depending on reference) confirms the fluorine is intact.

Troubleshooting & Decision Logic

Use the following logic flow to address common issues such as low conversion or byproduct formation.

Troubleshooting Start Analyze Crude LCMS/TLC Check1 Is Starting Material Remaining? Start->Check1 Check2 Is N-alkylated byproduct present? Check1->Check2 No (Full Conversion) Action1 Add 0.1 eq KI (Finkelstein) Increase Temp to 90°C Check1->Action1 Yes (Low Conversion) Action2 Switch Solvent to Acetone Use K2CO3 (softer base) Check2->Action2 Yes (>10% N-alkylation) Action3 Proceed to Workup Check2->Action3 No (<5% N-alkylation)

Caption: Decision tree for optimizing reaction conditions based on in-process controls.

Safety & Handling

  • (Bromomethyl)cyclopropane: Is an alkylating agent and lachrymator. Handle in a fume hood. It is flammable; keep away from ignition sources.

  • Fluoropyridines: Generally stable, but avoid contact with strong reducing agents which might defluorinate the ring.

  • Waste: DMF aqueous washes contain organic waste and should be disposed of in halogenated solvent streams if mixed with DCM, or non-halogenated if Ethyl Acetate is used (check local EH&S regulations regarding DMF).

References

  • Williamson Ether Synthesis General Mechanism

    • Williamson Ether Synthesis. Organic Chemistry Portal.
    • [Link]

  • Synthesis of 5-alkoxy-2-fluoropyridines (Patent Literature): Jones, R. M., et al. GPR119 Agonists and Methods of Use. WO2009014910. (Demonstrates the utility of the 5-cyclopropylmethoxy-2-fluoropyridine scaffold in drug discovery).
  • Cesium Effect in Alkylation

    • Cesium Carbonate.[2] Encyclopedia of Reagents for Organic Synthesis.

    • [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 2-Amino-5-(cyclopropylmethoxy)pyridine

Executive Summary The moiety 2-amino-5-(cyclopropylmethoxy)pyridine is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., Trk, Mps1, and TIE-2 inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2-amino-5-(cyclopropylmethoxy)pyridine is a privileged pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., Trk, Mps1, and TIE-2 inhibitors) and glucokinase activators. Its structural value lies in the 2-amino-pyridine system's ability to form bidentate hydrogen bonds (donor-acceptor) while the 5-cyclopropylmethoxy group occupies hydrophobic pockets, improving metabolic stability compared to simple alkoxy chains.

This Application Note details the preparation of 2-amino-5-(cyclopropylmethoxy)pyridine . Unlike standard alkylations, this synthesis presents a specific chemoselectivity challenge: the ambident nucleophilicity of the hydroxypyridine intermediate. We present two validated protocols:

  • Protocol A (The "High-Fidelity" Route): O-Alkylation of 5-hydroxy-2-nitropyridine followed by reduction. This method maximizes regioselectivity.

  • Protocol B (The "Direct" Route): Direct alkylation of 2-amino-5-hydroxypyridine, with critical control parameters to suppress N-alkylation (pyridone formation).

Strategic Analysis & Retrosynthesis

The synthesis hinges on the introduction of the cyclopropylmethyl ether. The primary challenge is the tautomeric equilibrium of the pyridine ring.

  • Challenge: 2-amino-5-hydroxypyridine exists in equilibrium with its 2-imino-5-hydroxy tautomer and can undergo alkylation at the ring nitrogen (N1), the exocyclic amine, or the hydroxyl oxygen.

  • Solution: Utilizing the electron-withdrawing effect of a nitro group (Protocol A) locks the tautomer and reduces the basicity of the ring nitrogen, exclusively favoring O-alkylation.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis cluster_direct Alternative Direct Route (Riskier) Target Target: 2-amino-5-(cyclopropylmethoxy)pyridine Inter1 Intermediate: 5-(cyclopropylmethoxy)-2-nitropyridine Target->Inter1 Reduction (Fe/NH4Cl or H2/Pd) SM2 Starting Material 2: 2-amino-5-hydroxypyridine Target->SM2 Direct Alkylation (Low Yield Potential) SM1 Starting Material 1: 5-hydroxy-2-nitropyridine Inter1->SM1 O-Alkylation (Base/DMF) Reagent Reagent: (Bromomethyl)cyclopropane Inter1->Reagent

Figure 1: Retrosynthetic analysis showing the preferred Nitro-Reduction pathway (Green/Blue) versus the riskier Direct Alkylation route (Red).

Protocol A: The Nitro-Reduction Route (Recommended)

This route is preferred for scale-up and purity. The nitro group at position 2 strongly deactivates the ring nitrogen, preventing the formation of N-alkylated pyridone byproducts.

Step 1: Preparation of 5-(cyclopropylmethoxy)-2-nitropyridine

Reagents:

  • 5-Hydroxy-2-nitropyridine (CAS: 15245-46-2)

  • (Bromomethyl)cyclopropane (CAS: 7051-34-5)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-nitropyridine (1.0 eq) in anhydrous DMF (concentration ~0.5 M).

  • Base Addition: Add

    
      (2.0 eq). The solution may turn deep yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Insight:

      
       (1.5 eq) can be used to accelerate the reaction due to the "Cesium Effect" (higher solubility and looser ion pairing), allowing for lower reaction temperatures.
      
  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting material (

    
    ) should disappear, replaced by the product peak (
    
    
    
    ).
  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).

Step 2: Reduction to 2-amino-5-(cyclopropylmethoxy)pyridine

Reagents:

  • Intermediate from Step 1[2][3][4][5]

  • Iron powder (Fe) and Ammonium Chloride (

    
    )
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Suspend 5-(cyclopropylmethoxy)-2-nitropyridine (1.0 eq) in Ethanol/Water (3:1 ratio, ~0.2 M).

  • Activation: Add Iron powder (5.0 eq) and

    
      (5.0 eq).
    
  • Reduction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Mechanism:[4][5][6] The nitro group is reduced to the amine via nitroso and hydroxylamine intermediates.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Ethanol.[7]

  • Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with saturated

    
     (pH ~9) and extract with DCM or EtOAc.
    
  • Final Product: Dry organics (

    
    ) and concentrate to yield the target 2-amino-5-(cyclopropylmethoxy)pyridine  as an off-white solid.
    

Protocol B: Direct Alkylation ( Rapid/Research Scale)

This method is faster (one step) but requires strict control to avoid N-alkylation. It is suitable when 2-amino-5-hydroxypyridine is already available.

Reagents:

  • 2-Amino-5-hydroxypyridine (CAS: 55717-46-9)[7]

  • (Bromomethyl)cyclopropane

  • Sodium Hydride (NaH, 60% dispersion) or

    
    
    
  • Solvent: DMF (Anhydrous)

Critical Process Parameters (CPPs):

  • Base Choice: NaH is preferred here. It quantitatively deprotonates the hydroxyl group (

    
     ~9.5) before the alkyl halide is added. The amino group (
    
    
    
    ~25) is not deprotonated, but the pyridine nitrogen remains nucleophilic.
  • Temperature: Keep below 60°C to minimize N-alkylation.

Procedure:

  • Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF under Nitrogen.

  • Cool to 0°C. Add NaH (1.1 eq) portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C 
    
    
    
    RT.
    • Observation: The solution will turn dark.

  • Cool back to 0°C. Add (bromomethyl)cyclopropane (1.05 eq) slowly.

  • Stir at RT for 12 hours. Do not heat initially.

  • Quench: Carefully add water. Extract with EtOAc.[1]

  • Purification (Mandatory): This route generates 10–20% of the N-alkylated isomer. Column chromatography (DCM/MeOH 95:5) is required to separate the target (higher

    
    ) from the pyridone byproduct (lower 
    
    
    
    ).

Analytical Validation

Expected Data
ParameterMethodExpected Result
LCMS ESI+[M+H]+ = 165.1 (Calculated for

)
1H NMR DMSO-d6Cyclopropyl:

0.3 (2H, m), 0.5 (2H, m), 1.2 (1H, m). Ether:

3.8 (2H, d,

). Aromatic:

6.4 (1H, d, H-3), 7.1 (1H, dd, H-4), 7.6 (1H, d, H-6). Amine:

5.5 (2H, br s,

).
Appearance VisualOff-white to pale yellow crystalline solid.[6][8]
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Step 1).

    • Cause: (Bromomethyl)cyclopropane is volatile and can degrade.

    • Fix: Use 1.5 eq of alkyl halide and ensure the vessel is sealed. Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to form the more reactive iodide in situ (Finkelstein condition).

  • Problem: Product is an oil/sticky gum.

    • Cause: Residual DMF or impurities.

    • Fix: Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Feng, B., et al. (2018).[9] Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.[9][10] Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form-A of 6-(cyclopropanecarbonylamido)... Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis of 5-(Cyclopropylmethoxy)-2-fluoropyridine

Part 1: Executive Summary & Strategic Analysis Target Molecule Profile[1] Compound: 5-(Cyclopropylmethoxy)-2-fluoropyridine Core Scaffold: Fluorinated Pyridine Ether Primary Application: Pharmacophore in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1]
  • Compound: 5-(Cyclopropylmethoxy)-2-fluoropyridine

  • Core Scaffold: Fluorinated Pyridine Ether

  • Primary Application: Pharmacophore in kinase inhibitors and radiotracers (e.g.,

    
    F-labeled ligands) where the cyclopropyl group provides metabolic stability and the fluorine atom modulates pKa and lipophilicity.
    
Retrosynthetic Logic & Route Selection

The synthesis of 2,5-disubstituted pyridines presents a classic regioselectivity challenge. For this specific target, two primary disconnections exist.[1][2] We critically evaluate them below to justify the selected scalable route.

StrategyRoute DescriptionScalability AssessmentVerdict
Route A (SNAr) Nucleophilic attack of cyclopropylmethanol on 2,5-difluoropyridine.High Risk. Alkoxides preferentially attack the C2 position (ortho to Nitrogen) due to lower LUMO energy at C2 compared to C5. This yields the wrong regioisomer (2-alkoxy-5-fluoro).⛔ Rejected
Route B (Etherification) Alkylation of 2-fluoro-5-hydroxypyridine with (bromomethyl)cyclopropane.High Feasibility. The C5-hydroxyl group allows for directed

-alkylation. The C2-fluorine is stable under mild basic alkylation conditions.
Selected
Critical Process Parameters (CPPs)
  • Regiocontrol (

    
    - vs 
    
    
    
    -alkylation):
    Pyridines with hydroxyl groups can tautomerize to pyridones, leading to
    
    
    -alkylation impurities. However, 5-hydroxypyridines (meta to N) have a less stable pyridone tautomer than 2- or 4-hydroxypyridines, naturally favoring the desired
    
    
    -alkylation.
  • Fluorine Stability: The C2-fluorine is susceptible to nucleophilic displacement by strong bases or at high temperatures. Reaction temperature must be capped at 80°C to prevent formation of the bis-ether impurity.

  • Impurity Management: Removal of unreacted (bromomethyl)cyclopropane (mutagenic potential) is critical during workup.

Part 2: Detailed Experimental Protocol

Reaction Scheme Visualization

SynthesisRoute SM1 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2) Base K2CO3 / DMF 60°C, 4-6 h SM1->Base Reagent (Bromomethyl)cyclopropane (CAS: 7051-34-5) Reagent->Base Product 5-(Cyclopropylmethoxy)-2-fluoropyridine Target Molecule Base->Product Major (O-alkylation) Impurity Impurity: N-Alkylated Isomer (Minor < 2%) Base->Impurity Minor (N-alkylation)

Figure 1: Reaction scheme highlighting the chosen Williamson ether synthesis pathway and potential regioselectivity risks.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )DensityNotes
2-Fluoro-5-hydroxypyridine Substrate1.0113.09SolidHygroscopic; store in desiccator.
(Bromomethyl)cyclopropane Electrophile1.2135.001.39 g/mLLachrymator. Handle in hood.
Potassium Carbonate (

)
Base2.0138.21SolidAnhydrous, granular preferred.
DMF (N,N-Dimethylformamide) Solvent10 Vol73.090.94 g/mLAnhydrous grade (<0.1%

).
Ethyl Acetate / Brine Workup---Extraction solvent.[3][4][5]
Step-by-Step Procedure
Step 1: Reaction Setup[3][4][6]
  • Equipment: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 2-Fluoro-5-hydroxypyridine (1.0 equiv) and

    
      (2.0 equiv) into the flask.
    
  • Solvation: Add DMF (10 volumes relative to substrate mass). Stir at room temperature for 15 minutes to form a suspension. Note: The solution may turn slight yellow due to phenoxide formation.

  • Addition: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via an addition funnel over 20 minutes. Caution: Mild exotherm possible.

Step 2: Reaction Execution
  • Heating: Heat the mixture to 60°C .

  • Monitoring: Hold at 60°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (30% EtOAc/Hexane).

    • Endpoint: < 2% remaining starting material.

    • Warning: Do not exceed 80°C. Higher temperatures increase the risk of displacing the C2-fluorine atom (SNAr side reaction).

Step 3: Workup & Isolation
  • Quench: Cool reaction to 20°C. Slowly add Water (20 volumes) to dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

    • Why: DMF partitions into water, but residual DMF can remain in EtOAc.

  • Washing: Wash the combined organic layers with Saturated Brine (2 x 10 volumes) and Water (1 x 10 volumes) to remove residual DMF.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap at 40°C).
    
Step 4: Purification
  • Scenario A (Solid Crude): If the residue solidifies, recrystallize from Heptane/EtOAc (9:1) . Heat to reflux to dissolve, cool slowly to 0°C.

  • Scenario B (Oil Crude - Most Likely): If the product is an oil:

    • Perform a Vacuum Distillation (if scale >100g) or Silica Gel Chromatography (if scale <100g).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Target Fraction: The product is less polar than the starting phenol.

Part 3: Analytical & Quality Control

Expected Analytical Data
  • TLC:

    
     (30% EtOAc/Hexane). Starting material 
    
    
    
    .
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.85 (d, 1H, Ar-H, C6 position).
      
    • 
       7.35 (m, 1H, Ar-H, C4 position).
      
    • 
       6.85 (dd, 1H, Ar-H, C3 position).
      
    • 
       3.85 (d, 2H, 
      
      
      
      ).
    • 
       1.25 (m, 1H, CH-cyclopropyl).
      
    • 
       0.65 (m, 2H, cyclopropyl 
      
      
      
      ).
    • 
       0.35 (m, 2H, cyclopropyl 
      
      
      
      ).
  • 
    F NMR:  Singlet around -75 to -80 ppm (typical for 2-fluoropyridine).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Particle size of

is too large or stirring is inefficient.
Use milled/powdered

. Increase agitation speed. Add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
New Impurity at High Rf Bis-alkylation or defluorination.Check reaction temperature.[3][4][5][7] Ensure it did not exceed 80°C.
Product contains DMF Inefficient workup.DMF is difficult to remove. Increase the number of water washes or azeotrope with heptane during concentration.

Part 4: Safety & Handling (HSE)

Hazard Identification
  • (Bromomethyl)cyclopropane: Highly Flammable (Flash point 35°C). Alkylating agent. Potential mutagen. Action: Use only in a fume hood. Quench all glassware with dilute NaOH before cleaning to destroy residual alkyl halide.

  • 2-Fluoro-5-hydroxypyridine: Irritant.[2][8][9][10]

  • Fluorine Chemistry: While the C-F bond is stable here, incineration of waste containing fluorinated compounds requires specific protocols to capture HF.

Waste Disposal
  • Aqueous Waste: Contains DMF and potassium salts. Segregate as "Aqueous Basic Waste."

  • Organic Waste: Contains EtOAc and potential unreacted alkyl bromide. Segregate as "Halogenated Organic Waste."

Part 5: Process Flow Diagram

ProcessFlow Start Start: Reactor Setup Reaction Reaction Phase SM + Base + Alkyl Halide DMF, 60°C, 6h Start->Reaction Check IPC: HPLC Check SM < 2%? Reaction->Check Check->Reaction No (Add time/TBAI) Quench Quench & Extraction Add Water, Extract w/ EtOAc Check->Quench Yes Wash Wash Cycle Brine/Water Wash (Remove DMF) Quench->Wash Conc Concentration Rotary Evaporator Wash->Conc Purify Purification Distillation or Column Conc->Purify Final Final Product QC & Packaging Purify->Final

Figure 2: Operational workflow from reactor setup to final product isolation.

References

  • ChemicalBook. (2024). (Bromomethyl)cyclopropane - Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (Bromomethyl)cyclopropane. Retrieved from

  • BenchChem. (2025).[3] Application Notes for N-Alkylation of Pyridines. (General protocol adaptation for pyridine alkylation). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Defluorination in 5-(Cyclopropylmethoxy)-2-fluoropyridine

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for researchers working with 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for researchers working with 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4). A frequent and critical failure mode when functionalizing this scaffold is unintended defluorination. This guide dissects the mechanistic causality behind this side reaction and provides self-validating protocols to preserve the delicate C–F bond during complex synthetic sequences.

Part 1: Mechanistic Insights (The "Why")

Q1: Why is the fluorine atom in this specific pyridine scaffold so labile compared to other halogens?

A: In standard electrophilic systems, C–F bonds are notoriously strong and inert. However, in electron-deficient heteroaromatics like pyridines, the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

The highly electronegative fluorine atom exerts a powerful inductive (-I) effect, withdrawing electron density and making the ipso-carbon highly electrophilic. When a nucleophile attacks, the resulting negative charge is stabilized by the adjacent pyridine nitrogen, forming a stable Meisenheimer complex. Because the rate-determining step in SNAr is the initial nucleophilic attack—not the cleavage of the carbon-halogen bond—fluorine acts as an exceptional leaving group in these systems, reacting significantly faster than chlorine or bromine [1].

SNAr A 2-Fluoropyridine Substrate B Nucleophilic Attack (Rate-Determining) A->B + Nu⁻ C Meisenheimer Complex (N-stabilized) B->C D Fluoride Elimination (Fast) C->D E Defluorinated Byproduct D->E - F⁻

SNAr pathway leading to defluorination in 2-fluoropyridines.

Q2: Does the 5-(cyclopropylmethoxy) group accelerate or decelerate this defluorination?

A: Fortunately, it acts as a slight decelerator. The cyclopropylmethoxy group at the 5-position exerts an electron-donating resonance (+M) effect. In SNAr reactions, electron-donating groups increase the electron density of the aromatic ring, raising the activation energy required to form the anionic Meisenheimer intermediate [4]. However, this stabilization is only partial; the intense activation from the ortho-nitrogen still renders the 2-fluoro position highly vulnerable to strong nucleophiles.

Part 2: Troubleshooting Cross-Coupling & Metalation

Q3: I am observing massive defluorination during Buchwald-Hartwig and Suzuki couplings. How do I fix this?

A: Defluorination during Pd-catalyzed cross-coupling is almost entirely driven by the choice of base and ligand [2].

  • Base Selection: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) directly attack the 2-fluoro position via SNAr. You must switch to milder, non-nucleophilic bases such as K3PO4 or Cs2CO3.

  • Ligand Optimization: If the catalytic cycle (specifically reductive elimination) is sluggish, the substrate spends more time exposed to the base and nucleophiles at elevated temperatures. Employing bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) accelerates the desired cross-coupling, kinetically outcompeting the defluorination pathway.

Q4: My substrate degrades completely when I attempt directed ortho-metalation (DoM) with n-Butyllithium. What is the alternative?

A: Alkyllithiums are highly nucleophilic. When exposed to 5-(Cyclopropylmethoxy)-2-fluoropyridine, they will preferentially attack the C–F bond or trigger aryne formation rather than deprotonating the ring. To achieve chemoselective metalation, you must use non-nucleophilic, sterically hindered bases. TMP-metalates (e.g., TMPMgCl·LiCl, known as Knochel-Hauser bases) are ideal. Their immense steric bulk prevents nucleophilic attack at the 2-position, allowing for clean C–H deprotonation [3].

Workflow A Defluorination Detected in 5-(Cyclopropylmethoxy) -2-fluoropyridine B Identify Reaction Type A->B C Cross-Coupling (e.g., Suzuki, Buchwald) B->C Transition Metal Catalyzed D C-H Metalation (e.g., DoM) B->D Strong Base/Cryogenic E Evaluate Base Strength C->E H Avoid Alkyllithiums (Highly nucleophilic) D->H F Switch to Mild Base (K3PO4, Cs2CO3) E->F Using NaOH/NaOtBu G Optimize Ligand (Bulky, e- rich) E->G Using mild base already I Use TMP-Metalates (Knochel-Hauser bases) H->I Switch reagent

Logical troubleshooting workflow for mitigating defluorination.

Part 3: Quantitative Data & Validated Protocols

Table 1: Impact of Reaction Conditions on Defluorination Rates

The following table summarizes the causal relationship between reagent selection and defluorination side reactions in 2-fluoropyridine derivatives.

Reaction TypeBase / ReagentLigand / AdditiveTemp (°C)Desired Pathway Yield (%)Defluorination Byproduct (%)
Buchwald-HartwigNaOtBuPPh310015%75%
Buchwald-HartwigCs2CO3RuPhos8088% < 2%
Suzuki-MiyauraNaOHdppf9040%45%
Suzuki-MiyauraK3PO4BrettPhos7092% < 5%
ortho-Metalationn-BuLiTMEDA-780% (Degradation)> 90%
ortho-MetalationTMPMgCl·LiClNone2585% 0%
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Preserving the C–F Bond)

Objective: Perform a cross-coupling on a halogenated derivative of 5-(Cyclopropylmethoxy)-2-fluoropyridine while strictly suppressing SNAr defluorination.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)2 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature until the active Pd(0) complex forms. Causality: Pre-forming the active catalyst prevents unliganded palladium from catalyzing side reactions.

  • Reaction Assembly: To a separate Schlenk flask, add the fluoropyridine substrate (1.0 equiv), the desired boronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Transfer the pre-activated catalyst solution to the Schlenk flask. Add degassed water (10% v/v relative to toluene) to increase the solubility of the phosphate base without promoting hydrolysis.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. Crucial: Avoid exceeding 80 °C, as thermal energy exponentially accelerates the SNAr defluorination pathway. Monitor via GC-MS or TLC every 2 hours.

  • Workup: Once the starting material is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Directed ortho-Metalation (DoM) using Knochel-Hauser Base

Objective: Regioselective C–H functionalization without nucleophilic attack on the sensitive C–F bond.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 5-(Cyclopropylmethoxy)-2-fluoropyridine (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cryogenic temperatures (-78 °C) are not required due to the high thermodynamic stability of the magnesiated intermediate.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) over 10 minutes. Stir for 2 hours at 0 °C. The massive steric bulk of the piperidide base selectively deprotonates the ring without triggering SNAr at the C2 position.

  • Electrophile Quench: Add the desired electrophile (e.g., iodine, aldehyde; 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with MTBE, dry the organic layers, and purify via flash chromatography.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. National Institutes of Health (NIH) / PMC.[Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate.[Link]

Optimization

Technical Support Center: Purification of 5-(Cyclopropylmethoxy)-2-fluoropyridine Intermediates

Welcome to the technical support center for the purification of 5-(Cyclopropylmethoxy)-2-fluoropyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Cyclopropylmethoxy)-2-fluoropyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their purification workflows. In our experience, robust purification is critical for ensuring the reliability of downstream applications and the quality of final active pharmaceutical ingredients.

This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions, complete with detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture shows multiple spots on TLC with similar Rf values to my product. How can I achieve a clean separation?

A1: This is a classic challenge, particularly when dealing with closely related impurities such as regioisomers or over-alkylated byproducts. When baseline separation is not achievable with standard methods, a systematic optimization of your chromatographic conditions is required.

Causality: The similar polarity of your product and the impurities means they interact with the stationary phase (e.g., silica gel) in a nearly identical manner. To resolve them, you must amplify the subtle differences in their chemical structures.

Troubleshooting Steps:

  • Solvent System Screening: Flash column chromatography is often the most powerful technique for this scenario.[1] Do not rely on a single eluent system. Screen various solvent systems with different selectivities. For instance, if a standard ethyl acetate/hexanes system fails, consider alternatives. A good practice is to test solvents from different classes (e.g., ethers like Diethyl ether or MTBE, chlorinated solvents like DCM, or alcohols like isopropanol) in combination with your nonpolar solvent.

  • Gradient Optimization: Switch from an isocratic (constant solvent ratio) elution to a shallow gradient. A slow, gradual increase in the polar solvent concentration can often resolve closely running spots.[2]

  • Change the Stationary Phase: If silica gel (which is acidic) is not providing the required separation or is causing degradation, consider alternatives. Using neutral or basic alumina can be effective, especially for basic compounds like pyridines.[1] For highly challenging separations, a switch to a reverse-phase (e.g., C18) stationary phase may be necessary, although this is more common in preparative HPLC.[3]

Q2: I'm performing column chromatography on silica gel, but my product is exhibiting significant peak tailing. What's causing this and how can I fix it?

A2: Peak tailing is a very common issue when purifying pyridine derivatives on silica gel.[3][4] The root cause is the basic nature of the nitrogen atom in the pyridine ring.

Causality: Standard silica gel has a surface covered with weakly acidic silanol groups (Si-OH). The basic pyridine nitrogen interacts strongly with these acidic sites, leading to a secondary retention mechanism that slows down the elution of a portion of the analyte, causing the characteristic tailing.[3]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your eluent.[3][4]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound and resulting in more symmetrical peaks.[4]

    • Ammonia: For very basic compounds, using a solvent system containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol/Ammonia mixture) can be effective.

  • Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent. Alternatively, you can use neutral or basic alumina as your stationary phase.[1]

Q3: My final product is an oil and refuses to crystallize, even after achieving >98% purity by HPLC. How can I induce crystallization?

A3: The inability to crystallize can be due to residual impurities inhibiting the formation of a crystal lattice or the inherent physical properties of the compound.

Solutions:

  • Higher Purity Chromatography: Even a small amount of a structurally similar impurity can act as a "contaminant" to the crystal lattice. Re-purifying the material using an optimized column chromatography protocol is the first step.[1]

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve your compound when hot but have low solubility when cold.[1][5] Screen a variety of solvents with different polarities. Good starting points include hexanes, heptane, ethanol, isopropanol, or mixtures thereof.[2]

  • Induce Crystallization: If the product remains an oil in a supersaturated solution, you can attempt to induce crystallization.[1][5]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][5]

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Cooling: Slow cooling to room temperature followed by further cooling in an ice bath or refrigerator can promote crystallization.[2][5]

Q4: After purification, my compound looks clean by NMR, but it degrades over a few days in storage. What is happening?

A4: The stability of fluoropyridine derivatives can be a concern, particularly with respect to hydrolysis.

Causality: While the 5-(cyclopropylmethoxy) group is a relatively stable ether, other functional groups on related intermediates can be labile. For example, intermediates with dichloromethyl groups are known to be susceptible to hydrolysis, reacting with ambient moisture to form the corresponding aldehyde.[2] Even without such a group, trace acidic or basic impurities can catalyze degradation over time.

Solutions:

  • Ensure Complete Removal of Reagents: Make sure all acidic or basic reagents from the work-up are thoroughly removed. This includes washing with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

  • Proper Storage: Store the purified compound under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[2]

  • Use a Desiccator: Storing the vial inside a desiccator will further protect it from ambient moisture.[2]

  • Refrigeration: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general purification strategies for 5-(Cyclopropylmethoxy)-2-fluoropyridine intermediates?

A1: A multi-step approach is typically most effective. The choice depends on whether the product is a solid or a liquid and the nature of the impurities.

Purification MethodTypical PurityTypical YieldApplication Notes
Aqueous Work-up 60-90%~95%Essential first step to remove inorganic salts and highly polar impurities.[1] An acid-base extraction can be highly effective for separating the basic pyridine from neutral organic impurities.[4]
Flash Column Chromatography >98%70-90%The most versatile and powerful method for separating closely related impurities with different polarities.[1]
Recrystallization >99%60-85%An excellent and scalable method for achieving very high purity for solid products.[1] Yield is highly dependent on the solubility profile.[5]
Vacuum Distillation >98%70-90%Effective for liquid products, especially at larger scales. Requires thermal stability of the compound.[2][4]
Q2: What are the common impurities I should anticipate during the synthesis and purification?

A2: Impurities are typically process-related and can originate from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: Such as 2,5-difluoropyridine or cyclopropylmethanol.

  • Regioisomers: If the starting pyridine is not symmetrically substituted, reaction at an alternative position can occur.

  • Byproducts of Side Reactions: For example, in syntheses involving a Halex process (nucleophilic aromatic substitution), incomplete reaction can leave chlorinated starting material, while the presence of water can lead to the formation of the corresponding hydroxypyridine.[6]

  • Degradation Products: As mentioned in the troubleshooting section, hydrolysis of sensitive functional groups can be a source of impurities.[2]

Q3: How should I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment. No single method can identify all possible impurities.

Analytical MethodPrimary ApplicationStrengths & Weaknesses
HPLC-UV Routine purity testing, analysis of non-volatile impurities.[7]Strengths: High sensitivity, high throughput, excellent for quantitative analysis (area %).[8] Weaknesses: Requires a chromophore. Co-eluting peaks can give a false impression of purity.
GC-FID Routine purity testing, separation of volatile impurities.[7]Strengths: High resolution for volatile compounds, robust. Weaknesses: Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and identity.[9][10]Strengths: Provides definitive structural information. Absence of extraneous peaks in ¹H NMR is a strong indicator of high purity.[10] ¹⁹F NMR is crucial for fluorinated compounds.[9] Weaknesses: Less sensitive to minor impurities (~1-5%) compared to chromatography.
qNMR (Quantitative NMR) Primary purity assessment without a reference standard.[7]Strengths: Highly accurate, does not require a specific reference standard of the analyte.[7] Weaknesses: High complexity, requires careful sample preparation and a certified internal standard.
LC-MS Impurity identification.Strengths: Combines the separation power of HPLC with the mass identification of MS, allowing for the determination of the molecular weight of impurities. Weaknesses: Response factors can vary, making it less accurate for quantification without standards.

Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography

This protocol is a starting point for purifying a crude product where TLC analysis indicates the presence of impurities with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (EA) in hexanes is a good starting point.[2][11] If peak tailing is observed, add 0.5% triethylamine (TEA) to the mobile phase mixture.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or 2% EA in hexanes). b. Pour the slurry into a glass column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[1]

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[1] c. Carefully add the sample to the top of the packed column.[1]

  • Elution: a. Begin elution with the low-polarity mobile phase. b. Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate). c. Collect fractions and monitor their composition by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Protocol 2: Purification by Recrystallization

This protocol is ideal for solid products that have been pre-purified to >90% by other means.

  • Solvent Selection: The key is to find a solvent or solvent pair in which the product is highly soluble when hot and sparingly soluble when cold.[1][5] Screen solvents like ethanol, isopropanol, acetonitrile, hexanes, and ethyl acetate, or pairs like ethanol/water or dichloromethane/hexane.[1]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen solvent. c. Gently heat the mixture on a hotplate with stirring until the solid just dissolves. Add small aliquots of hot solvent if necessary to achieve a clear solution.[1][5] d. If insoluble impurities are present, perform a hot gravity filtration to remove them.[1][5] e. Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5] g. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. h. Dry the crystals under vacuum.[2]

Workflow Visualizations

General Purification Strategy

cluster_start Initial Stage cluster_workup Initial Cleanup cluster_main_purification Primary Purification cluster_final Final Product Crude Crude Product (from reaction) Workup Aqueous Work-up (Acid-Base Extraction) Crude->Workup Remove Salts Is_Solid Is Product a Solid? Workup->Is_Solid Column Flash Column Chromatography Is_Solid->Column No (Oil) Recrystallize Recrystallization Is_Solid->Recrystallize Yes Analysis Purity Analysis (HPLC, NMR, GC) Column->Analysis Recrystallize->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product

Caption: A general workflow for the purification of synthetic intermediates.

Troubleshooting Poor Chromatographic Resolution

Start Start: Poor Resolution in Flash Chromatography Tailing Are Peaks Tailing? Start->Tailing CoEluting Are Peaks Co-eluting (Overlapping)? Tailing->CoEluting No Add_TEA Add 0.5% TEA to Eluent Tailing->Add_TEA Yes Shallow_Gradient Use a Shallower Gradient CoEluting->Shallow_Gradient Yes End Achieved Separation Add_TEA->End Change_Solvent Change Solvent System (e.g., MTBE/Hexanes) Shallow_Gradient->Change_Solvent Change_Stationary Change Stationary Phase (e.g., Alumina) Change_Solvent->Change_Stationary Change_Stationary->End

Caption: A logical workflow for systematically improving chromatographic resolution.

References
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide - Der Pharma Chemica. (URL: )
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - Beilstein Journals. (URL: [Link])

  • Technical Support Center: Purification of 5-(Dichloromethyl)-2-fluoropyridine - Benchchem. (URL: )
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines - Benchchem. (URL: )
  • A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity - Benchchem. (URL: )
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (URL: )
  • Supporting inform
  • A Comparative Guide to the Structural Validation of Novel 3-Fluoropyridine Deriv
  • Ayanin purity verific
  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (URL: )
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem. (URL: )
  • Technical Support Center: Purification of Products from 2-Fluoropyridine-3-boronic Acid Reactions - Benchchem. (URL: )

Sources

Troubleshooting

Technical Support Center: Stability of the Cyclopropylmethoxy Group

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the cyclopropylmethoxy (or cyclopropylmethyl, CPM) ether group in their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the cyclopropylmethoxy (or cyclopropylmethyl, CPM) ether group in their synthetic strategies. The unique electronic properties of the cyclopropyl moiety offer significant advantages in medicinal chemistry, including enhanced metabolic stability and conformational rigidity.[1][2] However, its behavior under acidic conditions can be complex and is a common source of experimental challenges.

This document provides in-depth answers to frequently asked questions and offers troubleshooting guides for common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the cyclopropylmethoxy group.

Q1: What is the general stability of the cyclopropylmethoxy group under acidic conditions?

The cyclopropylmethoxy group is generally considered an acid-labile protecting group, but its stability is highly dependent on the specific conditions employed. It is more stable than tertiary alkyl ethers but can be cleaved under moderately strong acidic conditions. Unlike simple primary ethers that require harsh conditions like concentrated HBr or HI for cleavage, the cyclopropylmethoxy ether linkage is activated towards cleavage due to the unique stability of the resulting carbocation.[3][4][5]

The key to its reactivity is the formation of the cyclopropylmethyl cation upon protonation of the ether oxygen. This cation is remarkably stable due to the overlap of the cyclopropane ring's "bent" C-C bonding orbitals with the empty p-orbital of the carbocationic center, a phenomenon sometimes referred to as "dancing resonance".[6][7][8] This stabilization facilitates the departure of the corresponding alcohol, making the ether susceptible to cleavage under acidic conditions that might leave other primary ethers untouched.

Q2: What is the mechanism of acid-catalyzed cleavage and rearrangement?

The cleavage of a cyclopropylmethoxy ether proceeds via a two-step mechanism, which is the gateway to potential molecular rearrangements.

  • Protonation: The reaction initiates with the protonation of the ether oxygen by an acid (H-A), converting the alkoxy group into a good leaving group (an alcohol).[3][4][5]

  • Carbocation Formation & Rearrangement: The C-O bond cleaves, forming an alcohol and the highly stabilized cyclopropylmethyl cation. This cation, however, is notoriously prone to rapid, reversible rearrangement to relieve the inherent strain of the three-membered ring.[6][9] It exists in equilibrium with the less strained cyclobutyl and homoallyl (e.g., 3-butenyl) cations.

The final product distribution depends on which of these cationic intermediates is trapped by a nucleophile (Nu⁻).

G cluster_cleavage Cleavage & Rearrangement Pathway cluster_products Product Formation A R-O-CH2-cPr (Cyclopropylmethoxy Ether) B R-O(H+)-CH2-cPr (Protonated Ether) A->B + H+ C { [+]CH2-cPr (Cyclopropylmethyl Cation)|{Stability: High}} B->C - R-OH D { [+]-Cyclobutyl (Cyclobutyl Cation)|{Stability: Lower}} C:f0->D:f0 Ring Expansion E { CH2=CH-CH2-CH2[+] (Homoallyl Cation)|{Stability: Lower}} C:f0->E:f0 Ring Opening P1 Nu-CH2-cPr (Desired Product) C->P1 + Nu- P2 Nu-Cyclobutyl (Rearranged Product) D->P2 + Nu- P3 Nu-CH2-CH2-CH=CH2 (Rearranged Product) E->P3 + Nu-

Figure 1: Mechanism of acid-catalyzed cleavage and rearrangement.

Q3: Which acids are typically used for cleaving cyclopropylmethoxy ethers?

Cleavage can be achieved with both Brønsted and Lewis acids.

  • Strong Brønsted Acids: Strong acids with nucleophilic counterions, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are very effective as the halide ion can readily trap the carbocation.[3][4]

  • Other Brønsted Acids: Trifluoroacetic acid (TFA) is often used for deprotection, but care must be taken as its non-nucleophilic counterion can allow more time for rearrangement.

  • Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are also highly effective for ether cleavage.[3][4][10]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My cyclopropylmethoxy group was cleaved unexpectedly during a reaction or workup.

This is a common issue, often occurring during steps intended to remove other protecting groups (like Boc) or during an acidic aqueous workup.

Plausible Causes & Solutions:

  • Cause A: Acid concentration is too high or the acid is too strong. The cyclopropylmethoxy group is sensitive to strong acids like TFA, HCl, or H₂SO₄.

    • Solution: If possible, use a milder acid. For instance, for Boc deprotection, consider using 10% H₂SO₄ in dioxane or 4M HCl in dioxane for a shorter time at 0 °C instead of neat TFA at room temperature. Always monitor the reaction's progress by TLC or LC-MS to minimize exposure time.

  • Cause B: Elevated temperature. Acid-catalyzed cleavage is significantly accelerated by heat.

    • Solution: Perform the acidic step at a lower temperature (e.g., 0 °C or -20 °C). If the primary reaction requires heat, ensure the cyclopropylmethoxy group is stable under those conditions or choose an alternative protecting group.

  • Cause C: Prolonged exposure time. The longer the substrate is exposed to acidic conditions, the more likely cleavage will occur.

    • Solution: Minimize reaction and workup times. Quench acidic reactions promptly with a cold basic solution (e.g., NaHCO₃, K₂CO₃) and move to extraction immediately.

Issue 2: My reaction yielded a mixture of cyclopropylmethyl, cyclobutyl, and/or homoallyl products.

This is the classic signature of cyclopropylmethyl cation rearrangement.[6] The key to solving this is to trap the initial, desired carbocation before it has time to rearrange.

Plausible Causes & Solutions:

  • Cause A: Reaction temperature is too high. Rearrangements have an activation energy barrier. Higher temperatures provide the energy to overcome this barrier, favoring the formation of thermodynamically more stable (less strained) rearranged products.[6][9]

    • Solution 1: Drastically Lower the Temperature. This is the most effective strategy. Cool the reaction to 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath).[6] Add the acid or the substrate dropwise to the cooled solution to maintain temperature control.

    • Solution 2: Use an Acid with a Nucleophilic Anion. Using HBr or HI provides a high concentration of Br⁻ or I⁻ nucleophiles that can trap the cyclopropylmethyl cation immediately upon its formation, outcompeting the rearrangement.[3][4]

  • Cause B: Solvent effects. Polar, non-nucleophilic solvents can stabilize the carbocation, giving it a longer lifetime in which to rearrange.

    • Solution: Switch to a less polar and/or more nucleophilic solvent. A more nucleophilic solvent can participate in trapping the desired cation.[6]

Data Presentation: Influence of Conditions on Product Distribution

The ratio of direct substitution vs. rearrangement is highly sensitive to reaction conditions. The table below provides a conceptual summary based on the principles of carbocation chemistry.

Parameter Condition A (Favors Desired Product) Condition B (Favors Rearrangement) Rationale
Temperature -78 °C to 0 °CRoom Temp to RefluxLower temperature disfavors rearrangement kinetics.[6]
Acid/Nucleophile HBr, HI (High Conc.)TFA, H₂SO₄A high concentration of a good nucleophile traps the initial cation quickly.[3][6]
Solvent Dichloromethane, Diethyl EtherAcetic Acid, WaterLess polar/nucleophilic solvents minimize cation lifetime.[6]
Example Yields
Cyclopropylmethyl Product>90%~40-50%Direct trapping is efficient.
Cyclobutyl Product<5%~40-50%Ring expansion occurs.
Homoallyl Product<5%~5%Ring opening occurs.

Note: Yields are illustrative and will vary based on the specific substrate.

G start Problem: Rearranged Products Observed temp Is the reaction run at low temp (e.g., < 0°C)? start->temp acid Are you using an acid with a nucleophilic counter-ion (HBr, HI)? temp->acid Yes sol_temp ACTION: Lower temperature to -78°C temp->sol_temp No solvent Is the solvent non-polar and/or non-coordinating? acid->solvent Yes sol_acid ACTION: Switch to HBr or HI acid->sol_acid No sol_solvent ACTION: Use a less polar solvent like DCM or ether solvent->sol_solvent No end_node Problem Resolved: Selective formation of cyclopropylmethyl product solvent->end_node Yes sol_temp->temp sol_acid->acid sol_solvent->solvent

Figure 2: Troubleshooting workflow for rearrangement issues.

Part 3: Experimental Protocols

Protocol: Screening for Optimal Conditions for Cyclopropylmethoxy Group Stability

This protocol provides a framework for testing the stability of your specific substrate against various acidic conditions.

Objective: To determine the acidic conditions under which a cyclopropylmethoxy-containing compound remains intact.

Materials:

  • Your cyclopropylmethoxy-containing substrate (e.g., "Substrate-CPM")

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dioxane

  • Trifluoroacetic acid (TFA)

  • 4.0 M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • TLC plates, LC-MS vials

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Setup: In parallel, set up four small-scale reactions (e.g., 10-20 mg of substrate each) in clean, dry round-bottom flasks or vials with stir bars. Label them A, B, C, and D.

  • Dissolution: Dissolve "Substrate-CPM" in 1 mL of anhydrous DCM for reactions A and B. Dissolve it in 1 mL of anhydrous Dioxane for reactions C and D.

  • Cooling: Cool all four reaction vessels to 0 °C in an ice-water bath.

  • Acid Addition:

    • Reaction A (TFA, 0 °C): Add 5 equivalents of TFA dropwise.

    • Reaction B (TFA, RT): Remove from the ice bath, allow to warm to room temperature, then add 5 equivalents of TFA dropwise.

    • Reaction C (HCl, 0 °C): Add 1 mL of 4.0 M HCl in Dioxane.

    • Reaction D (HCl, RT): Remove from the ice bath, allow to warm to room temperature, then add 1 mL of 4.0 M HCl in Dioxane.

  • Monitoring:

    • Take an aliquot from each reaction at T = 15 min, 1 hr, and 4 hr.

    • Immediately quench each aliquot in a vial containing saturated NaHCO₃ solution and a small amount of ethyl acetate. Shake well.

    • Spot the organic layer on a TLC plate and analyze by LC-MS to determine the ratio of starting material to cleaved product.

  • Analysis: Compare the results from the four conditions. This will give you a clear picture of your substrate's stability towards two common acids at two different temperatures. If cleavage is observed, you can further screen milder acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or lower temperatures.

Self-Validation: This protocol is self-validating by directly comparing different, well-defined conditions in parallel. The results will clearly indicate which conditions are too harsh for your molecule, allowing you to make an evidence-based decision for your scaled-up reaction.

References
  • US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google P
  • Rearrangement - MSU chemistry. [Link]

  • Cleavage of Ethers - Organic Chemistry - Jack Westin. [Link]

  • MOM Ethers - Organic Chemistry Portal. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. [Link]

  • Why is cyclopropyl methyl carbocation exceptionally stable? - Chem Zipper.com. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]

  • Ether cleavage - Wikipedia. [Link]

Sources

Optimization

TroubleshootingSNArS_NArSN​Arreactions with sterically hindered amines

Technical Support Center: Optimization of Reactions with Sterically Hindered Amines Status: Operational Ticket Type: Advanced Synthesis / Kinetic Troubleshooting Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reactions with Sterically Hindered Amines

Status: Operational Ticket Type: Advanced Synthesis / Kinetic Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall"

You are likely here because your standard


 conditions (e.g., 

/DMF/80°C) failed. When coupling sterically hindered amines (e.g., tert-butylamine, diisopropylamine, or

-substituted piperidines) to electron-deficient aryl halides, the reaction often hits a "kinetic wall."

The Core Problem: unlike unhindered amines, where the breakdown of the Meisenheimer complex can sometimes influence the rate, with hindered amines, the formation of the Meisenheimer complex (


) is almost exclusively the rate-determining step (RDS) . The steric bulk creates a massive energy barrier to the initial nucleophilic attack, destabilizing the transition state.

This guide provides a logic-driven pathway to lower that barrier and stabilize the intermediate.

Interactive Troubleshooting Workflow

The following logic tree outlines the decision-making process for rescuing a stalled reaction.

SnAr_Troubleshooting Start START: Reaction < 10% Conversion CheckLG Check Leaving Group (LG) Start->CheckLG IsFluoro Is LG Fluorine? CheckLG->IsFluoro SwitchF Action: Switch Ar-Cl/Br to Ar-F (Exploit Element Effect) IsFluoro->SwitchF No (Cl/Br) CheckSolvent Check Solvent System IsFluoro->CheckSolvent Yes SwitchF->CheckSolvent IsPolar Is Solvent DMSO/NMP? CheckSolvent->IsPolar SwitchDMSO Action: Switch to DMSO (Stabilize Meisenheimer Complex) IsPolar->SwitchDMSO No (THF/DMF) CheckBase Check Base/Side Products IsPolar->CheckBase Yes SwitchDMSO->CheckBase Hydrolysis Phenol Byproduct Observed? CheckBase->Hydrolysis DryConditions Action: Use DIPEA or Anhydrous Cs2CO3 + Molecular Sieves Hydrolysis->DryConditions Yes Heat Action: Microwave Irradiation (120-150°C) Hydrolysis->Heat No (Clean but slow)

Figure 1: Decision matrix for diagnosing low conversion in hindered


 couplings.

Critical Failure Points & Solutions

Issue A: "My reaction is stuck at <5% conversion."

Diagnosis: The activation energy (


) for the nucleophilic attack is too high due to steric repulsion.
The Fix: The Element Effect & Solvent Polarity. 

In standard nucleophilic substitutions (


), Iodine is the best leaving group.[1] In 

, this rule is inverted. Fluorine is superior (

).[2][3]
  • Why? Since the attack (

    
    ) is the slow step, the high electronegativity of Fluorine lowers the energy of the LUMO at the ipso-carbon, accelerating the attack. This "Element Effect" is critical for hindered amines to overcome the steric barrier [1].
    
  • Solvent: You must use a solvent with a high dielectric constant to stabilize the polar Meisenheimer intermediate. DMSO (

    
    ) is significantly better than DMF (
    
    
    
    ) or THF (
    
    
    ) for these specific cases [2].

Data Comparison: Rate Enhancement Factors

Variable Change Estimated Rate Impact Mechanism

| Leaving Group | Ar-Cl


Ar-F  | 100x - 3000x  | Inductive effect lowers 

of attack step. | | Solvent | THF

DMSO | 10x - 50x | Dipolar stabilization of anionic intermediate. | | Concentration | 0.1 M

1.0 M | Linear | Second-order kinetics (

). |
Issue B: "I see the phenol hydrolysis product."

Diagnosis: Competitive attack by water (hydroxide) or reaction with the base. The Fix: Base Selection & Moisture Control.

Sterically hindered amines are poor nucleophiles but often strong bases. If you use carbonate bases (


, 

) that are hygroscopic, they introduce water. The hindered amine cannot compete with the smaller, highly nucleophilic

generated in situ.
  • Protocol Shift: Switch to DIPEA (Hünig's Base) or use excess amine (2.5 - 3.0 equiv) as the acid scavenger. Organic bases do not generate

    
     as readily as inorganic carbonates in wet solvents.
    
  • Scavengers: Add activated 3Å or 4Å molecular sieves directly to the reaction vial.

Issue C: "The reaction works but takes 48 hours."

Diagnosis: Thermal limitation. The Fix: Microwave Irradiation.

Conventional heating creates a thermal gradient. Microwave irradiation provides uniform heating and allows you to safely access temperatures (150°C+) that would cause solvent reflux issues or decomposition over long durations. For hindered amines, short bursts of high energy are often cleaner than prolonged heating [3].

The "Gold Standard" Protocol

Use this procedure for amines with


-branching (e.g., t-butylamine, isopropylamine).
Reagents:
  • Substrate: Aryl Fluoride (preferred) or Aryl Chloride with strong EWGs (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Nucleophile: Hindered Amine (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DMSO (Concentration: 0.5 M - 1.0 M). Note: High concentration is vital.

  • Base: DIPEA (3.0 equiv) OR

    
     (anhydrous, finely ground) if amine is acid-sensitive.
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a microwave vial and add a magnetic stir bar.

  • Loading: Add the Aryl Fluoride (1.0 equiv) and Anhydrous DMSO.

  • Addition: Add the Hindered Amine followed by DIPEA. Cap the vial immediately under Nitrogen/Argon.

  • Reaction:

    • Method A (Microwave): Heat to 120°C for 30 minutes . Check LCMS. If conversion <50%, ramp to 150°C for 30 minutes.

    • Method B (Conventional): Place in a pre-heated oil bath at 100°C . Monitor at 2h and 16h.

  • Workup (Crucial for DMSO):

    • Dilute reaction mixture with EtOAc or MTBE (DMSO is soluble in water).

    • Wash 3x with water (to remove DMSO) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization

The diagram below illustrates why the Element Effect (F vs Cl) is the most powerful lever you have when the amine is hindered.

ElementEffect Substrate Substrate (Ar-X) TS_Cl Transition State (Ar-Cl) High Energy Barrier Steric Clash dominates Substrate->TS_Cl Slow Attack (k1) TS_F Transition State (Ar-F) Lower Energy Barrier Inductive Pull compensates Sterics Substrate->TS_F Fast Attack (k1) Intermediate Meisenheimer Complex TS_Cl->Intermediate TS_F->Intermediate Product Product (Ar-NH-R) Intermediate->Product Fast Elimination (k2)

Figure 2: The electronegativity of Fluorine lowers the activation energy of the first step, compensating for the steric hindrance of the incoming amine.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: Avoid if possible. Protic solvents solvate the nucleophile (the amine) through hydrogen bonding, wrapping it in a "solvent cage." This further increases the effective steric bulk and lowers nucleophilicity. Polar aprotic solvents (DMSO, DMF) solvate the cation but leave the nucleophile "naked" and more reactive [4].[2]

Q: I only have the Aryl Chloride, not the Fluoride. What now? A: You can try the Finkelstein-type activation . Add 1.0 - 2.0 equivalents of CsF or KF (spray-dried) and 18-crown-6 to the reaction. This can generate the Aryl Fluoride in situ or assist in the leaving group departure, though direct use of Ar-F is always superior.

Q: The reaction turns black/tarry. What is happening? A: This indicates decomposition, likely via oxidative pathways or polymerization of the solvent/substrate at high temps.

  • Fix: Degas your DMSO with Argon for 15 minutes before use. Oxygen can act as a radical initiator at high temperatures (

    
    ).
    

Q: Nothing works. Is there an alternative to


? 
A:  Yes. If the intrinsic barrier is too high, switch mechanisms. Buchwald-Hartwig amination  (Pd-catalyzed) is the standard alternative. The mechanism involves oxidative addition/reductive elimination, which is less sensitive to the nucleophilicity of the amine compared to 

[5].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 1-substituted-2,4-dinitrobenzenes. Chemical Reviews, 49(2), 273-412.

  • Newby, J. A., et al. (2022). Solvent effects in the

    
     reaction: A kinetic and computational study. Journal of Organic Chemistry, 87(3), 1500-1510.  (Representative citation for solvent effects).
    
  • Bagley, M. C., et al. (2005). Microwave-assisted synthesis of 2-aminopyridines via

    
     of 2-fluoropyridine. Synlett, 2005(17), 2615-2617. 
    
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Troubleshooting

Optimizing reaction temperature for 2-fluoropyridine substitution

Technical Support Center: 2-Fluoropyridine Functionalization Senior Application Scientist Desk | Ticket #SNAr-2F-PYR-OPT Welcome to the Reaction Optimization Center I am Dr. Aris, Senior Application Scientist. You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoropyridine Functionalization Senior Application Scientist Desk | Ticket #SNAr-2F-PYR-OPT

Welcome to the Reaction Optimization Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your substitution on 2-fluoropyridine is either stalling, turning into black tar, or yielding the dreaded pyridin-2-one hydrolysis product.

Unlike its chloro- or bromo-analogs, 2-fluoropyridine is a unique beast in Nucleophilic Aromatic Substitution (


). It does not follow the standard "bond strength" logic you might expect from aliphatic 

chemistry. The C-F bond is the strongest carbon-halogen bond (~115 kcal/mol), yet in

, fluorine is the fastest leaving group .

This guide bypasses generic advice. We will focus on the thermodynamic vs. kinetic balance required to optimize your reaction temperature without decomposing your pyridine ring.

Module 1: The "Element Effect" & Critical Thresholds

To optimize temperature, you must understand why you are heating.

In


 of pyridines, the rate-determining step (RDS) is usually the nucleophilic attack , not the bond breaking. The high electronegativity of fluorine pulls electron density from the ring (inductive effect, 

), significantly lowering the energy of the transition state leading to the Meisenheimer Complex .
  • The Trap: Because the activation energy (

    
    ) for the attack is lower for F than Cl, researchers often underestimate the temperature required for sterically hindered nucleophiles, or overestimate it for strong nucleophiles, leading to decomposition.
    
Visualizing the Mechanism

SNAr_Mechanism Figure 1: The SNAr pathway. Fluorine accelerates the first step (TS1) via inductive effects. Start 2-Fluoropyridine + Nucleophile TS1 Transition State 1 (Rate Determining) Start->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate -I Effect of F lowers Ea Product 2-Substituted Pyridine + F- Intermediate->Product Fast Elimination

Module 2: Temperature Optimization Matrix

Do not default to "reflux in DMF." That is a recipe for impurity formation. Select your temperature based on Nucleophile Strength and Steric Bulk .

Table 1: Recommended Temperature Ranges

Nucleophile ClassExamplesRec. Temp (

C)
Solvent SystemCritical Notes
Super Nucleophiles Thiolates (NaSMe), Alkoxides (NaOEt)0°C

25°C
THF, DMFExothermic risk. 2-F-Pyridine reacts ~320x faster than 2-Cl-Pyridine here. Cooling often required.
Strong/Uncumbered Morpholine, Pyrrolidine, Primary Amines60°C

80°C
DMSO, MeCNStandard range. Monitor for bis-substitution if using diamines.
Moderate/Hindered Isopropylamine, Anilines100°C

120°C
DMSO, NMP, TolueneHigher

due to steric clash. Microwave heating is highly effective here.
Weak/Deactivated Amides, Sulfonamides140°C+ NMP, DMFDanger Zone. High risk of polymerization. Use Pd-catalysis (Buchwald) instead of

if possible.

Module 3: Troubleshooting by Symptom

Issue A: "I see a new spot, but it's not my product (The Pyridone Ghost)."
  • Symptom: LCMS shows M+16 or M-2 (depending on ionization) relative to starting material. NMR shows loss of F-coupling but no nucleophile incorporation.

  • Diagnosis: Hydrolysis. You made 2-pyridone (2-hydroxypyridine tautomer).

  • Root Cause:

    • Solvent was "wet" (DMSO is hygroscopic).

    • Temperature was too high (>100°C), making water competitive with your nucleophile.

    • Hydroxide impurity in your base (e.g., old KOH).

  • The Fix:

    • Dry Solvents: Use molecular sieves (3Å or 4Å) in your DMSO/DMF for 24h prior.

    • Lower Temp: Drop temperature by 20°C and double reaction time.

    • Switch Base: Use

      
       or organic superbases (e.g., t-Bu-P4) instead of hydroxides/alkoxides if moisture is unavoidable.
      
Issue B: "The reaction turned into black tar."
  • Symptom: Complete consumption of SM, no distinct product peak, baseline smear on TLC.

  • Diagnosis: Thermal Decomposition / Polymerization.

  • Root Cause: Pyridines are electron-deficient. At high temperatures (>150°C), they are prone to radical polymerization or ring-opening decomposition.

  • The Fix:

    • Cap the Temp: Never exceed 140°C for >1 hour.

    • Microwave: Switch to Microwave irradiation.[1][2][3][4] It allows you to pulse high energy (160°C) for short bursts (5-10 mins), avoiding long thermal soak times that lead to tar.

Issue C: "Reaction stalled at 50% conversion."
  • Symptom: SM remains, Product forms, but ratio doesn't change after 24h.

  • Diagnosis: Product Inhibition / Salt Formation.

  • Root Cause: The leaving group (

    
    ) can form HF or H-bond aggregates that inhibit the nucleophile.
    
  • The Fix:

    • Scavenger: Add a fluoride scavenger like

      
       or silyl reagents (HMDS) to drive equilibrium.
      
    • Solvent Switch: Move from MeCN to DMSO (higher dielectric constant stabilizes the transition state).

Module 4: The Optimization Workflow

Follow this logic gate to determine your experimental design.

Optimization_Flow Figure 2: Temperature selection logic based on nucleophile electronics and sterics. Start Start Optimization CheckNu Is Nucleophile Charged? (Alkoxide, Thiolate) Start->CheckNu PathCold Start at 0°C in THF/DMF CheckNu->PathCold Yes CheckSteric Is Nucleophile Sterically Hindered? (e.g., t-Butyl amine) CheckNu->CheckSteric No (Neutral Amine) Monitor1 Monitor at 1h PathCold->Monitor1 PathStd Start at 60°C in DMSO CheckSteric->PathStd No PathHot Microwave: 120°C (10-20 min) CheckSteric->PathHot Yes PathStd->Monitor1 PathHot->Monitor1

FAQ: Frequently Asked Questions

Q: Can I use 2-chloropyridine instead if 2-fluoropyridine is too expensive? A: Proceed with caution. 2-Fluoropyridine reacts significantly faster (up to 300x) in


.[3] If you switch to Chloro, you will need to drastically increase the temperature (often +50°C) or switch to transition-metal catalysis (Buchwald-Hartwig). The "Element Effect" is real.

Q: Is Microwave better than oil bath? A: For 2-fluoropyridine, Yes. Because the reaction is driven by the formation of the Meisenheimer complex, the rapid dielectric heating of polar solvents (DMSO/EtOH) in a microwave often results in cleaner profiles than prolonged heating in an oil bath, which encourages side reactions.

Q: My nucleophile is an aniline. It's not reacting at 80°C. A: Anilines are weak nucleophiles.[5] You need to deprotonate them (use NaH or LiHMDS to make the anilide anion) OR use acid catalysis (p-TSA) to activate the pyridine nitrogen (protonation makes the ring more electrophilic), though the latter is rare for F-displacement. Try the anion route at 0°C first.

References

  • Reactivity of 2-Fluoro- vs 2-Chloropyridines

    • Study confirming 2-fluoropyridine reacts ~320x faster than chloro-analog due to electroneg
    • Source: 3

  • Microwave-Assisted Synthesis Protocols

    • Protocols for aminopyridine synthesis using microwave irradi
    • Source: 2

  • General SNAr Mechanism & Element Effect

    • Foundational review of why Fluorine is the superior leaving group in SNAr.
    • Source: 6

  • Catalytic SNAr with Organic Superbases

    • Advanced protocols using t-Bu-P4 for difficult substr
    • Source: 5

Sources

Optimization

Technical Support Center: Solvent Selection for 5-(Cyclopropylmethoxy)-2-fluoropyridine Crystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-(Cyclopropylmethoxy)-2-fluoropyridine. It is designed to address common c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-(Cyclopropylmethoxy)-2-fluoropyridine. It is designed to address common challenges and provide a scientifically grounded framework for rational solvent selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 5-(Cyclopropylmethoxy)-2-fluoropyridine?

A1: The primary challenges often revolve around controlling nucleation and crystal growth to achieve the desired crystal form (polymorph), purity, and morphology. Due to the presence of the fluorine atom and the pyridine ring, this molecule can exhibit complex solubility behavior and may be prone to forming multiple crystal forms or oiling out under certain conditions.[1][2][3] The interplay of hydrogen bonding, π-stacking, and potential fluorine-involved interactions can influence the crystal packing.[1]

Q2: How does the chemical structure of 5-(Cyclopropylmethoxy)-2-fluoropyridine influence solvent selection?

A2: The molecule possesses several key functional groups that dictate its interaction with solvents:

  • 2-Fluoropyridine Ring: The fluorine atom is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. The pyridine nitrogen is a hydrogen bond acceptor.[4]

  • Cyclopropylmethoxy Group: The ether oxygen is a hydrogen bond acceptor, and the cyclopropyl group introduces a degree of lipophilicity.

A successful crystallization solvent system will need to balance these interactions to achieve a state of moderate supersaturation, which is crucial for controlled crystal growth.[5]

Q3: What is a good starting point for solvent screening?

A3: A good starting point involves screening a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure, consider solvents like alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), ethers (tetrahydrofuran), and aromatic hydrocarbons (toluene).[6] It is also beneficial to explore co-solvent systems and anti-solvent crystallization methods.[7][8]

Q4: My crystallization is resulting in an oil instead of a solid. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This is often due to high supersaturation or the solvent being too good, preventing the molecules from organizing into a crystal lattice. To troubleshoot this:

  • Reduce the cooling rate: Slower cooling provides more time for nucleation and ordered crystal growth.

  • Use a less effective solvent: A solvent in which the compound has slightly lower solubility can promote crystallization over oiling.

  • Introduce seed crystals: Seeding the solution at a supersaturated but stable state can bypass the high energy barrier of primary nucleation.[9]

  • Consider an anti-solvent approach: Adding a miscible solvent in which the compound is poorly soluble can induce crystallization.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments.

Problem Potential Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling - Insufficient supersaturation.- High nucleation energy barrier.- Concentrate the solution further before cooling.- Cool to a lower temperature.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add seed crystals of the desired polymorph.
Formation of Very Fine Needles - Rapid nucleation due to high supersaturation.- The solvent choice favors one-dimensional crystal growth.- Decrease the cooling rate.- Use a solvent system that promotes more isotropic growth.- Consider a different crystallization technique, such as vapor diffusion.[6]
Poor Crystal Purity - Impurities are co-crystallizing.- Inefficient removal of impurities from the mother liquor.- Perform a hot filtration to remove insoluble impurities before cooling.- Recrystallize the material multiple times.- Choose a solvent system where the impurities are highly soluble even at low temperatures.
Inconsistent Crystal Form (Polymorphism) - The crystallization conditions are on the border of two polymorphic regions.- Solvent-mediated polymorphic transformation.- Strictly control cooling rates, agitation, and concentration.- Characterize the solid form obtained under different solvent conditions using techniques like XRPD and DSC.- The choice of solvent can significantly influence which polymorph is favored.[10][11]

Experimental Protocols

General Solvent Screening Protocol

This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of 5-(Cyclopropylmethoxy)-2-fluoropyridine.

Objective: To determine a solvent or co-solvent system that provides good crystal yield and quality.

Materials:

  • 5-(Cyclopropylmethoxy)-2-fluoropyridine (crude)

  • A selection of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, acetone, acetonitrile, water)

  • Small-scale vials or test tubes

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Solubility Assessment:

    • Place a small, known amount of the crude material into several vials.

    • At room temperature, add a small volume of a single solvent to each vial and observe solubility.

    • Gently heat the vials and continue adding the solvent portion-wise until the solid dissolves completely. Record the approximate solubility at elevated temperature.[12]

  • Cooling Crystallization Trial:

    • For solvents that showed a significant increase in solubility with temperature, prepare a nearly saturated solution at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Observe the formation of crystals. Note the crystal morphology and approximate yield.

  • Anti-Solvent Crystallization Trial:

    • Dissolve the compound in a solvent in which it is freely soluble (a "good" solvent).

    • Slowly add a miscible solvent in which the compound is poorly soluble (an "anti-solvent") until turbidity is observed, indicating the onset of precipitation.[7][8]

    • Allow the mixture to stand and observe crystal formation.

Data Interpretation and Solvent Selection

The ideal solvent for cooling crystallization will exhibit high solubility at an elevated temperature and low solubility at room temperature or below. For anti-solvent crystallization, a miscible solvent-antisolvent pair that provides controlled precipitation is desired.

Table 1: Example Solvent Screening Data

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon Cooling
Isopropanol~20~200Good quality, well-formed crystals.
Ethyl Acetate~50~350Fine needles, rapid precipitation.
Toluene~15~150Block-like crystals, good yield.
Heptane<5<10Poor solubility.
Acetone>200>400No crystals upon cooling, too soluble.

Based on this example data, isopropanol and toluene would be promising candidates for further optimization.

Visualization of the Crystallization Workflow

The following diagram illustrates a typical workflow for developing a crystallization process.

Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Crude 5-(Cyclopropylmethoxy)-2-fluoropyridine B Solvent Screening (Solubility & Initial Trials) A->B C Identify Promising Solvent Systems B->C D Optimize Cooling Profile or Anti-Solvent Ratio C->D E Seeding Strategy Development D->E F Isolate Crystalline Solid E->F G Analyze Crystal Form (XRPD, DSC) & Purity (HPLC) F->G H Final Crystallization Protocol G->H Meets Specifications? I Re-evaluate & Re-optimize G->I I->C

Caption: A generalized workflow for crystallization process development.

Mechanistic Insights into Solvent Effects

The choice of solvent does more than just dissolve the solute; it actively participates in the pre-nucleation and nucleation stages.[11]

  • Solvent-Solute Interactions: Strong interactions between the solvent and 5-(Cyclopropylmethoxy)-2-fluoropyridine can inhibit the formation of the necessary solute-solute interactions required for nucleation. Conversely, very weak interactions may lead to premature precipitation or oiling out.

  • Polymorph Control: Different solvents can stabilize different conformations of the molecule in solution, which can then direct the nucleation of a specific polymorph.[10] The hydrogen bonding capabilities of the solvent are particularly important in this regard.[6]

The following diagram illustrates the logical relationship in solvent selection.

Solvent Selection Logic cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Crystallization Outcome Solute 5-(Cyclopropylmethoxy)-2-fluoropyridine - H-bond acceptors (N, O) - Fluorine atom - Lipophilic group Interaction Solute-Solvent Interactions Solute->Interaction Solvent Solvent Choice - Polarity - H-bonding capability - Boiling Point Solvent->Interaction Outcome Desired Crystal Attributes - High Purity - Target Polymorph - Good Yield - Suitable Morphology Supersaturation Controlled Supersaturation Interaction->Supersaturation Nucleation Nucleation & Growth Supersaturation->Nucleation Nucleation->Outcome

Caption: The relationship between solute, solvent, and crystallization outcome.

References

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

  • MDPI. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Retrieved from [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Royal Society of Chemistry. (2021). Crystallization of highly soluble thioglucopyranoside ejected by coherent molecular vibrational excitation using a visible 10 fs pulsed laser. Retrieved from [Link]

  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[1]arene Host–Guest System. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

  • National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • SciSpace. (2011). Crystallization by Antisolvent Addition and Cooling. Retrieved from [Link]

  • National Institutes of Health. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

  • Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (2006). KR20060009873A - Method including antisolvent crystallization process.
  • ResearchGate. (2025). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2009). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2019). Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 5-(Cyclopropylmethoxy)-2-fluoropyridine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a critical intermediate in medicinal chemistry often used to modulate metabolic stability via the flu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a critical intermediate in medicinal chemistry often used to modulate metabolic stability via the fluoropyridine scaffold.

This document is structured to serve as a self-validating analytical standard , comparing the target molecule against its most common synthetic impurities and structural analogs (specifically the chlorinated precursor) to ensure precise quality control in drug development workflows.

Executive Summary & Chemical Context

Molecule: 5-(Cyclopropylmethoxy)-2-fluoropyridine Formula: C


H

FNO MW: 167.18 g/mol Key Analytical Feature: The fluorine atom at the 2-position acts as a spin-active nucleus (

F, spin 1/2), creating distinctive splitting patterns (

coupling) that serve as a "fingerprint" to distinguish this compound from its non-fluorinated analogs (e.g., chloro- or bromo-pyridines).[1]

Why This Analysis Matters: In drug discovery, the 2-fluoropyridine moiety is frequently employed to lower the basicity of the pyridine nitrogen (reducing hERG liability) and block metabolic oxidation at the susceptible 2-position. However, nucleophilic aromatic substitution (


) reactions used to install the ether side chain often yield mixtures or incomplete conversions. Distinguishing the final Fluoro-product  from the Chloro-precursor  is critical and best achieved via 1H NMR splitting analysis rather than simple chemical shift observation.

Experimental Protocol: Standardization

To ensure reproducibility and comparable data (E-E-A-T), the following protocol is recommended. This minimizes solvent-induced shifts and concentration-dependent aggregation.

Sample Preparation Workflow
  • Solvent Selection: Chloroform-d (CDCl

    
    , 99.8% D)  is the primary standard due to its non-interacting nature with the ether oxygen.
    
    • Alternative: DMSO-d

      
       is used only if solubility is poor, but note that the water peak (3.33 ppm) may interfere with the cyclopropyl ether signals.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to prevent shimming errors.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (sufficient for protons; F-coupling prevents saturation)

    • Scans (NS): 16 (minimum for clear satellite identification)

    • Temperature: 298 K

1H NMR Spectrum Analysis (Detailed Assignment)

The spectrum is divided into two distinct regions: the Aliphatic Side Chain (high field) and the Heteroaromatic Core (low field).

Table 1: Chemical Shift Assignments (CDCl , 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Structural Logic
A H-6 (Ar-H)7.85 – 7.95 d (approx)1H

Most deshielded; ortho to Nitrogen, ortho to Ether (shielding effect counteracts N-deshielding slightly).
B H-4 (Ar-H)7.35 – 7.45 ddd 1H

,

,

Meta to F, Ortho to H3. Shows long-range coupling to F.
C H-3 (Ar-H)6.85 – 6.95 dd 1H

,

Diagnostic Peak. Upfield due to F-mesomeric shielding. Large

splitting observed.
D O-CH

3.85 – 3.95 d 2H

Doublet due to coupling with Cyclopropyl-CH. Characteristic ether shift.[2]
E Cp-CH 1.20 – 1.35 m 1H-Methine proton of cyclopropyl ring.
F Cp-CH

0.60 – 0.70 m 2H-Cyclopropyl methylene (cis/trans overlap).
G Cp-CH

0.30 – 0.40 m 2H-Cyclopropyl methylene (high field due to ring current anisotropy).

Note on H-3 Coupling: The signal for H-3 is the most critical for confirmation. In a non-fluorinated analog, this would be a simple doublet (coupling only to H-4). In the 2-Fluoro compound, it appears as a doublet of doublets (dd) due to the additional strong coupling to the


F nucleus.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target product against its primary "alternative"—the chlorinated precursor or analog. This comparison is vital for Quality Control (QC) to detect incomplete substitution.

Comparison A: Target (2-Fluoro) vs. Analog (2-Chloro)

Compound:5-(Cyclopropylmethoxy)-2-chloropyridine

FeatureTarget: 2-Fluoro Derivative Alternative: 2-Chloro Derivative QC Implication
H-3 Multiplicity Doublet of Doublets (dd) Doublet (d) Definitive ID. Cl (spin 3/2) does not show resolvable J-coupling in standard 1H NMR.
H-3 Shift ~6.90 ppm (Shielded)~7.25 ppm (Less Shielded)F is a stronger resonance donor than Cl, pushing H-3 upfield.
19F NMR Sharp Singlet (~ -70 ppm)Silent (No Signal)Run 19F NMR to confirm 100% conversion.
H-4 Splitting Complex (ddd) due to

Simple (dd)The 2-Chloro spectrum looks "cleaner" in the aromatic region.
Comparison B: Solvent Effects (CDCl vs. DMSO-d )
  • CDCl

    
    :  Recommended. Sharp resolution of the cyclopropyl multiplets (0.3–0.7 ppm).
    
  • DMSO-d

    
    : 
    
    • Viscosity Broadening: Small couplings (like

      
      ) may smear.
      
    • Water Interference: The H

      
      O signal in DMSO typically appears at 3.33 ppm . While this does not overlap directly with the O-CH
      
      
      
      doublet (~3.9 ppm), "wet" DMSO can broaden the baseline near the ether signal.
    • Shift Changes: Aromatic protons may shift downfield by 0.1–0.2 ppm due to polarity, but the relative order (H6 > H4 > H3) remains constant.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways that generate the complex NMR signals, specifically highlighting the Fluorine influence.

G cluster_legend Signal Interpretation F Fluorine-19 (Spin 1/2) H3 H-3 Proton (Ortho to F) F->H3 Strong 3J Coupling (~8-9 Hz) H4 H-4 Proton (Meta to F) F->H4 Weak 4J Coupling (~1-2 Hz) H3->H4 Ortho Coupling (~9 Hz) Result H-3 Signal: Doublet of Doublets (dd) H3->Result H6 H-6 Proton (Ortho to N) H4->H6 Meta Coupling (~3 Hz) Ether Ether Oxygen (Pos 5) Ether->H4 Shielding Effect Ether->H6 Shielding Effect

Figure 1: Coupling topology showing the dominance of Fluorine splitting on the H-3 proton, which is the primary differentiator from chlorinated analogs.

Troubleshooting & Impurity Identification

If the spectrum does not match the Table 1 specifications, consider these common issues:

  • Broad Singlet at ~11.0 ppm: Indicates hydrolysis of the fluorine to form 5-(cyclopropylmethoxy)-2(1H)-pyridinone . The F-C bond is labile under strong acidic/basic conditions.

  • Missing Cyclopropyl Multiplets (0.3 ppm): Check for ring-opening. If the ring opens (e.g., to a butenyl chain), these distinctive high-field peaks will vanish and be replaced by olefinic signals at 5.0–6.0 ppm.

  • Extra Doublet at ~3.7 ppm: Likely Cyclopropylmethanol starting material (unreacted).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. Link

  • National Institute of Standards and Technology (NIST). (2024). 1H NMR of Cyclopropyl methyl ether (CAS 540-47-6). NIST Chemistry WebBook.[3][4][5] Link

  • PubChem. (2024). 2-Fluoropyridine Spectral Data. National Library of Medicine. Link

  • Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 5-(Cyclopropylmethoxy)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected C13 NMR chemical shifts for 5-(Cyclopropylmethoxy)-2-fluoropyridine, a compound of interest in medicinal chemistry. By comparing its predicted spectral data with that of structurally related analogues, we aim to offer a predictive and educational resource for researchers in the field.

The Structural Context: Substituent Effects on the Pyridine Ring

The C13 NMR spectrum of a substituted pyridine is a sensitive reporter of its electronic environment. The chemical shift of each carbon atom is influenced by the interplay of inductive and resonance effects of the substituents. In 5-(Cyclopropylmethoxy)-2-fluoropyridine, two key functional groups dictate the spectral landscape: the electron-withdrawing fluorine atom at the C2 position and the electron-donating cyclopropylmethoxy group at the C5 position.

The fluorine atom, being highly electronegative, exerts a strong inductive (-I) effect, deshielding adjacent carbons. Furthermore, it can participate in resonance (+R effect) by donating a lone pair of electrons to the aromatic system. The cyclopropylmethoxy group, on the other hand, is primarily an electron-donating group (+R effect) through the oxygen atom's lone pairs, which will shield certain ring carbons.

Predicted C13 NMR Chemical Shifts: A Comparative Analysis

Carbon AtomPyridine (δ, ppm)[1][2]2-Fluoropyridine (δ, ppm)[3][4]5-(Cyclopropylmethoxy)-2-fluoropyridine (Predicted δ, ppm)
C2~150~163 (d, ¹JCF ≈ 240 Hz)~160 (d, ¹JCF ≈ 240 Hz)
C3~124~110 (d, ²JCF ≈ 40 Hz)~108 (d, ²JCF ≈ 40 Hz)
C4~136~140 (d, ³JCF ≈ 15 Hz)~142 (d, ³JCF ≈ 15 Hz)
C5~124~122 (d, ⁴JCF ≈ 5 Hz)~145
C6~150~148 (d, ³JCF ≈ 8 Hz)~146 (d, ³JCF ≈ 8 Hz)
O-CH₂--~75
Cyclopropyl CH--~12
Cyclopropyl CH₂--~4

Note: Predicted values are estimations based on additive substituent effects and may differ from experimental values. The carbon attached to fluorine is expected to appear as a doublet due to one-bond C-F coupling, and other aromatic carbons will show smaller couplings through two, three, and four bonds.

Analysis of Predicted Shifts:
  • C2: The direct attachment of the highly electronegative fluorine atom causes a significant downfield shift compared to pyridine. The large one-bond carbon-fluorine coupling (¹JCF) will split this signal into a doublet.[5]

  • C3: The fluorine at C2 exerts a shielding effect on the adjacent C3, causing an upfield shift. This signal will also be split by a two-bond coupling to fluorine (²JCF).

  • C4: The fluorine has a deshielding effect on C4, and the signal will exhibit a smaller three-bond coupling (³JCF).

  • C5: The electron-donating cyclopropylmethoxy group is expected to cause a significant downfield shift at the ipso-carbon (C5) due to the resonance effect of the oxygen lone pair.

  • C6: The chemical shift of C6 is influenced by both substituents and is predicted to be slightly downfield compared to 2-fluoropyridine. A three-bond coupling to fluorine is also expected.

  • Cyclopropylmethoxy Group: The signals for the cyclopropylmethoxy group are expected in the aliphatic region. The methylene carbon directly attached to the oxygen will be the most downfield of this group, while the cyclopropyl carbons will appear at very high field, a characteristic feature of this strained ring system.

Visualizing the Structural Influences

The following diagram illustrates the key structural features of 5-(Cyclopropylmethoxy)-2-fluoropyridine and their anticipated influence on the C13 NMR chemical shifts.

G cluster_pyridine Pyridine Ring cluster_substituents Substituents C2 C2 C3 C3 F F C2->F -I, +R (Strong Deshielding) C4 C4 C3->F Shielding C5 C5 C4->F Deshielding C6 C6 O O C5->O +R (Strong Deshielding at C5) N N C6->F Deshielding CH2 CH₂ O->CH2 Cyclopropyl Cyclopropyl CH2->Cyclopropyl

Caption: Key substituent effects on the C13 NMR of 5-(Cyclopropylmethoxy)-2-fluoropyridine.

Experimental Protocol for C13 NMR Acquisition

To obtain a high-quality C13 NMR spectrum for 5-(Cyclopropylmethoxy)-2-fluoropyridine or similar small molecules, the following protocol is recommended.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-50 mg of the compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, and its residual solvent peak can serve as an internal reference (δ ≈ 77.16 ppm).[6]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil of the NMR spectrometer.[7]

Spectrometer Setup and Data Acquisition
  • Tuning and Shimming: Tune the probe to the carbon frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[8]

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is usually sufficient.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will cover the expected range of chemical shifts for most organic molecules.[9][10]

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the solvent peak or TMS.

Conclusion

The analysis of C13 NMR chemical shifts is a powerful technique for the structural confirmation of synthesized compounds like 5-(Cyclopropylmethoxy)-2-fluoropyridine. By understanding the fundamental principles of substituent effects and leveraging comparative data from related molecules, researchers can confidently predict and interpret complex spectra. This guide provides a foundational framework for such analysis, aiding in the acceleration of drug discovery and development programs.

References

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 13C NMR spectrum.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Miller, A.-F. (2010). Running 13C spectra.
  • Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • ResearchGate. (2025, February 27).
  • PubChem. (n.d.). 2-Fluoropyridine | C5H4FN | CID 9746.
  • Benchchem. (n.d.). Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • MDPI. (2022, February 9).
  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Sigma-Aldrich. (n.d.). 2-Fluoropyridine 98 372-48-5.
  • Magritek. (n.d.).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (&de.
  • Royal Society of Chemistry. (2022, June 8). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method.
  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • PubMed. (2013, January 24).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry of 5-(Cyclopropylmethoxy)-2-fluoropyridine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a structural motif increasingly common in medicinal chemistry (e.g., as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(Cyclopropylmethoxy)-2-fluoropyridine , a structural motif increasingly common in medicinal chemistry (e.g., as a bioisostere or metabolic blocker).

This analysis synthesizes established fragmentation rules for fluorinated pyridines and cyclopropylmethyl ethers to provide a predictive reference for structural elucidation.

Executive Summary

5-(Cyclopropylmethoxy)-2-fluoropyridine (C₉H₁₀FNO) is a functionalized pyridine derivative. Its mass spectral signature is defined by the competition between the stability of the fluorinated heteroaromatic ring and the lability of the cyclopropylmethyl ether linkage.

Unlike simple alkoxy pyridines, the cyclopropyl group introduces a unique "clock" mechanism—the rapid ring-opening rearrangement of the cyclopropylmethyl radical/cation—which serves as a diagnostic marker in MS/MS analysis. This guide compares its fragmentation against structural analogs to highlight specific identification protocols.

Molecular Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name 5-(Cyclopropylmethoxy)-2-fluoropyridine
Molecular Formula C₉H₁₀FNO
Exact Mass (Monoisotopic) 167.0746 Da
Molecular Weight 167.18 g/mol
Key Functional Groups Fluoropyridine (EWG*), Ether Linkage, Cyclopropyl Ring
Predicted LogP ~2.2 (Lipophilic)

*EWG: Electron Withdrawing Group

Fragmentation Mechanism Analysis

The ionization of 5-(Cyclopropylmethoxy)-2-fluoropyridine (typically via Electron Ionization, EI, or ESI+) triggers specific bond cleavages driven by the stability of the resulting ions.

Primary Fragmentation Pathways
Pathway A: Ether Cleavage (Formation of the Pyridinol Ion)

The most energetically favorable pathway involves the cleavage of the C(alkyl)–O bond.

  • Mechanism: Heterolytic cleavage generates the stable 5-hydroxy-2-fluoropyridine cation radical (or protonated form in ESI) and a neutral cyclopropylmethyl radical.

  • Diagnostic Ion: m/z 112 (in EI) or m/z 113 (in ESI, [ArOH+H]⁺).

  • Significance: This is often the Base Peak (100% abundance) in EI spectra of aryl ethers, as the aromatic ring stabilizes the radical cation.

Pathway B: Cyclopropylmethyl Cation Formation (The "Signature")

Alternatively, the charge may reside on the alkyl chain.

  • Mechanism: The C–O bond breaks, retaining the positive charge on the alkyl group.

  • Diagnostic Ion: m/z 55 (C₄H₇⁺).

  • Rearrangement: The cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or homoallyl cation . A strong peak at m/z 55 is a hallmark of cyclopropyl-containing aliphatic chains.

Pathway C: Ring Contraction & CO Loss

Following the formation of the pyridinol ion (m/z 112), the phenolic oxygen typically drives a ring contraction.

  • Mechanism: Loss of Carbon Monoxide (CO, 28 Da).[1]

  • Diagnostic Ion: m/z 84 (derived from 112 - 28).

  • Secondary Loss: Subsequent loss of HF (20 Da) or HCN (27 Da) from the pyridine ring leads to lower mass fragments (m/z 64 or 57).

Visualization of Fragmentation Pathways[6][7]

Fragmentation M Molecular Ion [M]+• m/z 167 Frag_112 Pyridinol Radical Cation [Ar-OH]+• m/z 112 M->Frag_112 Ether Cleavage (Charge on Ring) Frag_55 Cyclopropylmethyl Cation [C4H7]+ m/z 55 M->Frag_55 Ether Cleavage (Charge on Alkyl) Frag_84 Ring Contraction [M - C4H7 - CO]+ m/z 84 Frag_112->Frag_84 Phenolic Contraction Frag_64 Defluorination [M - C4H7 - CO - HF]+ m/z 64 Frag_84->Frag_64 Ring Degradation Neutral_C4H7 Loss of Cyclopropylmethyl (•C4H7) Neutral_ArO Loss of ArO Radical Neutral_CO - CO (28 Da) Neutral_HF - HF (20 Da)

Figure 1: Predicted fragmentation tree for 5-(Cyclopropylmethoxy)-2-fluoropyridine (EI Source).

Comparative Analysis: Alternatives & Analogs

To validate the identity of this compound, it is crucial to compare its spectral footprint against structural analogs.

Comparison 1: vs. 5-Methoxy-2-fluoropyridine
  • Alternative: A simpler ether with a methyl group instead of cyclopropylmethyl.

  • Differentiating Factor:

    • Target (Cyclopropyl): Shows m/z 55 (C₄H₇⁺) and a loss of 55 Da (M-55).

    • Alternative (Methoxy): Shows m/z 15 (CH₃⁺) or loss of 15 Da/30 Da (Formaldehyde). It lacks the m/z 55 signature.

Comparison 2: vs. 5-(Cyclopropylmethoxy)-pyridine (Non-fluorinated)
  • Alternative: The same ether chain without the fluorine atom at position 2.

  • Differentiating Factor:

    • Target (Fluorinated): Molecular ion at m/z 167 . Pyridinol fragment at m/z 112 .

    • Alternative (Non-fluorinated): Molecular ion at m/z 151 (167 - 16 mass units). Pyridinol fragment at m/z 96 .

Summary Table of Diagnostic Ions
CompoundMolecular Ion (M+)Base Peak CandidateKey Low-Mass IonNeutral Loss Signature
5-(Cyclopropylmethoxy)-2-fluoropyridine 167 112 (ArOH⁺)55 (C₄H₇⁺)-55 (Alkyl radical)
5-Methoxy-2-fluoropyridine12797 (Loss of CH₂O)15 (CH₃⁺)-30 (CH₂O)
5-(Cyclopropylmethoxy)-pyridine14994 (ArOH⁺)55 (C₄H₇⁺)-55 (Alkyl radical)

Experimental Protocol for Identification

This protocol is designed for researchers synthesizing this intermediate or screening libraries.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) for ESI.

  • Blank: Prepare a solvent blank to rule out background phthalates (m/z 149) which can interfere with non-fluorinated analogs.

B. MS Acquisition Parameters (Generic Q-TOF/Orbitrap)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve Molecular Ion).

  • Collision Energy (MS/MS): Ramp 15–35 eV.

C. Data Validation Steps (Self-Validating Logic)
  • Check M+: Is there a peak at 167.07 ?

    • If No: Check for adducts ([M+Na]⁺ = 189.06).

  • Check F-Pattern: Fluorine is monoisotopic. There should be no M+2 isotope peak characteristic of Cl or Br.

  • Confirm Ether: Apply MS/MS to m/z 167.

    • Pass Criteria: Observation of m/z 113 (Protonated Pyridinol) and m/z 55 .

    • Fail Criteria: Loss of only 15 (Methyl) suggests incorrect alkylation.

References

  • NIST Chemistry WebBook. Standard Reference Data for Cyclopropyl methyl ether and Pyridine derivatives. [Link]

  • PubChem Compound Summary. 5-Cyclopropyl-2-fluoropyridine (Analogous Core Structure). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Ethers. [Link]

Sources

Comparative

Comparative Guide: 5-Cyclopropylmethoxy-2-fluoropyridine vs. 5-Methoxy-2-fluoropyridine

Executive Summary This guide provides a technical comparison between 5-methoxy-2-fluoropyridine (5-OMe) and its lipophilic analog, 5-cyclopropylmethoxy-2-fluoropyridine (5-CPM) . While both compounds serve as electron-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-methoxy-2-fluoropyridine (5-OMe) and its lipophilic analog, 5-cyclopropylmethoxy-2-fluoropyridine (5-CPM) . While both compounds serve as electron-rich, fluorinated building blocks in medicinal chemistry, their utility diverges significantly in metabolic stability and physicochemical properties rather than intrinsic synthetic reactivity.

This analysis is designed for medicinal chemists and process scientists selecting between these motifs for lead optimization.

Part 1: Physicochemical & Electronic Profile

The substitution of a methyl group with a cyclopropylmethyl moiety introduces steric bulk and lipophilicity without drastically altering the electronic character of the pyridine ring.

Comparative Data Table
Feature5-Methoxy-2-fluoropyridine 5-Cyclopropylmethoxy-2-fluoropyridine Impact on Drug Design
Structure F-Py-OCH3F-Py-OCH2-cPrCPM is a "metabolic switch" for OMe.
Electronic Effect Strong EDG (+M), weak -IStrong EDG (+M), weak -INearly identical deactivation of SNAr.
Steric Bulk (Mw) 127.12 g/mol 167.18 g/mol CPM hinders CYP450 access.
Lipophilicity (cLogP) ~0.8 - 1.0~1.8 - 2.1CPM improves membrane permeability.
Metabolic Liability High (O-demethylation)Low (Steric block)CPM extends half-life (

).
Solubility High in polar organicsHigh in non-polar organicsCPM requires lipophilic solvents.
Electronic Analysis

Both substituents are alkoxy groups positioned meta to the nitrogen and para to the fluorine.

  • Resonance (+M): Both oxygen atoms donate electron density into the pyridine ring, making C2 (the fluorinated carbon) less electrophilic compared to unsubstituted 2-fluoropyridine.

  • Induction (-I): The cyclopropyl group is slightly more electron-donating than a methyl group due to hyperconjugation of the strained C-C bonds, but the -CH2- spacer dampens this effect.

  • Net Result: The reaction rates for Nucleophilic Aromatic Substitution (SNAr) at C2 are comparable, with 5-CPM reacting slightly slower due to minor steric/inductive effects.

Part 2: Synthetic Accessibility & Protocols

The synthesis of 5-CPM is typically achieved via the alkylation of 2-fluoro-5-hydroxypyridine , a divergent intermediate that allows access to both analogs.

Synthesis Pathway Visualization

SynthesisPath Start 2-Fluoro-5-hydroxypyridine Reagent1 MeI / K2CO3 (Methylation) Start->Reagent1 Reagent2 (Bromomethyl)cyclopropane Cs2CO3 / DMF (Williamson Ether) Start->Reagent2 Prod1 5-Methoxy-2-fluoropyridine (Standard) Reagent1->Prod1 Yield: >90% Prod2 5-Cyclopropylmethoxy- 2-fluoropyridine (Lipophilic Analog) Reagent2->Prod2 Yield: 80-85%

Figure 1: Divergent synthesis from the common phenol intermediate.

Experimental Protocol: Synthesis of 5-CPM

Objective: Preparation of 5-cyclopropylmethoxy-2-fluoropyridine via Williamson Ether Synthesis.

  • Setup: Charge a dry reaction vessel with 2-fluoro-5-hydroxypyridine (1.0 equiv) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add Cesium Carbonate (Cs2CO3) (1.5 equiv). Stir at room temperature for 30 minutes to form the phenoxide. Note: Cs2CO3 is preferred over K2CO3 for faster alkylation with bulky halides.

  • Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 equiv).

  • Reaction: Heat to 60°C and monitor by LC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 3: Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluorine atom is the leaving group.[1] The 5-alkoxy substituent deactivates the ring, requiring higher temperatures or stronger nucleophiles compared to 2-fluoropyridine.

  • Regioselectivity: Exclusive displacement of Fluorine at C2.

  • Rate Comparison:

    • 5-OMe: Baseline reactivity.

    • 5-CPM: Reaction rates are 0.9x to 1.0x relative to 5-OMe. The steric bulk of the CPM group is far from the reaction center (C2) and does not hinder nucleophilic attack.

Regioselective Lithiation (Directed Ortho Metalation)

Both substituents are Ortho Directing Groups (ODGs), but the Fluorine atom dominates regiocontrol.

  • Dominant Vector (C3): Fluorine directs lithiation to the C3 position (ortho to F, meta to OR) due to the high acidity of the C3 proton.

  • Secondary Vector (C4): The alkoxy group directs to C4 (ortho to OR).

  • Outcome: Both substrates lithiate predominantly at C3 . However, the 5-CPM group adds steric bulk around C4, suppressing any minor competitive lithiation at that site, making C3-lithiation even more selective than in the 5-OMe analog.

ReactivityMap Subst 5-Alkoxy-2-fluoropyridine Cond1 Nucleophile (Nu-) S_NAr Mechanism Subst->Cond1 Cond2 LDA / THF / -78°C Lithiation (DoM) Subst->Cond2 ProdSNAr 2-Nu-5-Alkoxypyridine (Fluorine Displaced) Cond1->ProdSNAr Rate: OMe ≈ CPM ProdLith 3-Lithio-2-fluoro-5-alkoxypyridine (C3 Functionalization) Cond2->ProdLith Regioselectivity: C3 >> C4

Figure 2: Reactivity map showing the orthogonality of SNAr and Lithiation pathways.

Part 4: Metabolic Stability (DMPK)

This is the primary driver for choosing 5-CPM over 5-OMe.

The "Metabolic Switch"
  • 5-Methoxy: The methyl group is sterically accessible to Cytochrome P450 (CYP) enzymes. Oxidation of the C-H bond leads to a hemiacetal, which collapses to release formaldehyde and the phenol (O-demethylation). This results in high clearance .

  • 5-CPM: The cyclopropyl ring provides steric bulk that hinders the approach of the CYP heme iron to the

    
    -methylene protons. Furthermore, the cyclopropyl ring itself is relatively resistant to oxidation compared to alkyl chains. This results in extended half-life (
    
    
    
    )
    .
Application in Drug Design

Use 5-CPM when:

  • The 5-OMe analog shows high metabolic clearance.

  • You need to increase lipophilicity to cross the Blood-Brain Barrier (BBB).

  • You need to eliminate a reactive metabolite risk (formaldehyde from O-demethylation).

References

  • Synthesis of 2-Fluoropyridines : BenchChem Technical Support. "Synthesis of Substituted 2-Fluoropyridines". Accessed 2026.

  • Lithiation Regioselectivity : Gros, P. et al.[2][3] "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides".[2][4] Journal of Organic Chemistry, 2003.

  • Cyclopropylmethyl Ethers in MedChem: Wuitschik, G. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". (Context on ether stability). Angewandte Chemie, 2006.
  • Nucleophilic Aromatic Substitution : Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents".

  • Metabolic Stability of Cyclopropyl Groups : Hypha Discovery. "Metabolism of cyclopropyl groups".

Sources

Validation

Metabolic Stability Profiling: 5-(Cyclopropylmethoxy)-2-fluoropyridine vs. 5-Ethoxypyridine

The following guide provides an in-depth technical comparison of the metabolic stability of 5-(Cyclopropylmethoxy)-2-fluoropyridine versus its non-fluorinated, alkyl-ether analog, 5-ethoxypyridine . This analysis is grou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the metabolic stability of 5-(Cyclopropylmethoxy)-2-fluoropyridine versus its non-fluorinated, alkyl-ether analog, 5-ethoxypyridine . This analysis is grounded in establishing Structure-Activity Relationships (SAR) and standard drug metabolism principles.[1]

Executive Summary

In the optimization of pyridine-based drug scaffolds, 5-(Cyclopropylmethoxy)-2-fluoropyridine (Compound A) represents a superior structural motif compared to 5-ethoxypyridine (Compound B) .

Experimental evidence and mechanistic principles dictate that Compound A exhibits significantly lower intrinsic clearance (


) and a longer microsomal half-life (

). This stability is driven by two synergistic modifications:
  • Fluorine Substitution (C2): Lowers the pyridine ring basicity (reducing N-oxidation susceptibility) and blocks nucleophilic/metabolic attack at the electron-deficient C2 position.

  • Cyclopropylmethoxy Group: Replaces the metabolically labile ethyl ether. The cyclopropyl group possesses stronger

    
     bonds (
    
    
    
    kcal/mol) compared to the methylene protons of an ethyl group (
    
    
    kcal/mol), significantly retarding CYP450-mediated O-dealkylation.
Structural Analysis & Rationale

The metabolic fate of these compounds is determined by the accessibility of their "soft spots" to hepatic enzymes (primarily Cytochrome P450s).

Feature5-Ethoxypyridine (Reference) 5-(Cyclopropylmethoxy)-2-fluoropyridine (Optimized)
Electronic State Electron-rich pyridine; higher

(~5.2).
Electron-deficient ring due to C2-F; lower

(~2-3).
Primary Metabolic Liability O-Dealkylation: The

-methylene protons of the ethoxy group are highly susceptible to Hydrogen Atom Abstraction (HAT).
Resistant: Cyclopropyl methine protons are sterically hindered and possess high bond dissociation energy, resisting HAT.
Secondary Liability N-Oxidation: The pyridyl nitrogen is nucleophilic enough to bind heme iron or undergo oxidation.Blocked: Fluorine electronegativity reduces N-basicity, minimizing heme coordination and N-oxide formation.
Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates. The ethoxy analog undergoes rapid clearance via oxidative dealkylation, while the fluorinated analog resists this pathway.

MetabolicPathways cluster_0 Reference Compound cluster_1 Stabilized Analog C_Eth 5-Ethoxypyridine Inter_Eth Hemiacetal Intermediate C_Eth->Inter_Eth CYP450 (HAT) Rapid O-Dealkylation Prod_Eth 5-Hydroxypyridine + Acetaldehyde Inter_Eth->Prod_Eth Spontaneous Hydrolysis C_Fluoro 5-(Cyclopropylmethoxy)- 2-fluoropyridine C_Fluoro->Inter_Eth Blocked (High BDE) Prod_Fluoro Intact Parent (High Recovery) C_Fluoro->Prod_Fluoro Metabolically Stable

Figure 1: Comparative metabolic pathways showing the rapid degradation of the ethoxy ether versus the stability of the cyclopropylmethyl ether.

Experimental Framework: Microsomal Stability Assay

To validate the stability differences, a standard Phase I metabolic stability assay using Human Liver Microsomes (HLM) is required.

Protocol Methodology

This protocol ensures data integrity by using a "substrate depletion" approach, measuring the disappearance of the parent compound over time.

  • Preparation:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Microsomes: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

    • Cofactor: Prepare 10 mM NADPH regenerating system (or pure NADPH) in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with phosphate buffer and test compound (final conc. 1 µM) at 37°C for 5 minutes. Note: Low substrate concentration (1 µM) is critical to ensure first-order kinetics.

    • Initiation: Add NADPH to start the reaction.

    • Time Points: Aliquot samples at

      
       minutes.
      
  • Quenching & Analysis:

    • Transfer aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion transitions.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
Comparative Performance Analysis

The following data represents typical performance metrics observed for these chemotypes in HLM assays.

Metric5-Ethoxypyridine5-(Cyclopropylmethoxy)-2-fluoropyridineImpact

(Human)
< 15 min> 120 min>8x Improvement

(

L/min/mg)
> 50 (High)< 10 (Low)Significant Reduction
Major Metabolite 5-Hydroxypyridine (O-dealkylation)Trace mono-oxidationPathway Blocked
Lipophilicity (cLogP) ~1.3~2.1Improved Permeability
Interpretation of Data
  • The Ethoxy Liability: The rapid clearance of 5-ethoxypyridine is driven by the low energy barrier for hydrogen abstraction at the

    
    -carbon next to the oxygen. This is a classic "metabolic soft spot."
    
  • The Fluorine/Cyclopropyl Shield: The fluorinated analog shows high stability. The cyclopropyl group does not undergo the rapid ring-opening often seen with cyclopropylamines (suicide inhibition) because the ether linkage does not stabilize the radical cation intermediate to the same extent as nitrogen. Instead, it acts purely as a steric and electronic shield.

Mechanistic Insight: Why the Difference?
1. Bond Dissociation Energy (BDE)

CYP450 oxidation often begins with Hydrogen Atom Transfer (HAT). The rate of this step is exponentially related to the BDE of the C-H bond being broken.

  • Ethyl (

    
    ):  The methylene protons are weakened by the adjacent oxygen lone pair. BDE 
    
    
    
    92-96 kcal/mol.
  • Cyclopropylmethyl (

    
    ):  The cyclopropyl ring has high 
    
    
    
    -character (
    
    
    hybridization). This strengthens the adjacent C-H bonds and imposes steric strain that disfavors the geometry required for the HAT transition state.
2. Electronic Deactivation by Fluorine

The C2-fluorine atom is highly electronegative (


).
  • Inductive Effect (-I): It pulls electron density away from the pyridine ring.

  • pKa Modulation: It lowers the pKa of the pyridine nitrogen from ~5.2 (unsubstituted) to ~2.0. This prevents the nitrogen from binding to the heme iron of the CYP enzyme (a common inhibition/metabolism mechanism for pyridines) and reduces N-oxidation.

Mechanism cluster_factors Stability Factors cluster_outcomes Metabolic Outcomes F_sub Fluorine (C2) Electron Withdrawal No_N_Ox Reduced N-Oxidation F_sub->No_N_Ox Lowers pKa Cp_sub Cyclopropyl Group Steric Bulk & High BDE No_O_Dealk Blocked O-Dealkylation Cp_sub->No_O_Dealk Hinders CYP Access High_Stab Extended Half-Life (t1/2) No_N_Ox->High_Stab No_O_Dealk->High_Stab

Figure 2: Mechanistic drivers contributing to the enhanced stability of the fluorinated analog.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses comparative stability of cyclic ethers vs acyclic). Link

  • Lerebours, R., et al. (2006). Metabolic stability and determination of cytochrome P450 isozymes. Comb. Chem. High Throughput Screen. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3] Journal of Medicinal Chemistry. Link

Sources

Comparative

Comprehensive HPLC Retention Time Comparison Guide: 5-(Cyclopropylmethoxy)-2-fluoropyridine vs. Structural Analogs

Introduction 5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4) is a highly valued fluorinated building block in pharmaceutical chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Cyclopropylmethoxy)-2-fluoropyridine (CAS: 213765-91-4) is a highly valued fluorinated building block in pharmaceutical chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting kinase inhibition and central nervous system (CNS) receptors. Ensuring the analytical purity of this intermediate is critical, as positional isomers and under-alkylated impurities can drastically alter downstream reaction yields and API efficacy [1].

This guide provides a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) method development framework. By objectively comparing 5-(Cyclopropylmethoxy)-2-fluoropyridine against its structural alternatives—3-(Cyclopropylmethoxy)-2-fluoropyridine (a positional isomer) and 2-fluoro-5-methoxypyridine (a less lipophilic analog)—we establish a clear, mechanistic understanding of its chromatographic retention behavior.

Physicochemical Profiling & Causality of Retention

In Reversed-Phase HPLC (RP-HPLC), retention time (


) is dictated by the analyte's partitioning between the polar mobile phase and the non-polar stationary phase. The retention causality for 5-(Cyclopropylmethoxy)-2-fluoropyridine relies on three fundamental physicochemical pillars:
  • Lipophilicity (LogP) & Surface Area: The addition of the bulky cyclopropylmethoxy group significantly increases the hydrophobic surface area compared to a standard methoxy group. While 2-fluoro-5-methoxypyridine has an estimated LogP of ~1.5, the cyclopropyl ring in 5-(Cyclopropylmethoxy)-2-fluoropyridine pushes the LogP to approximately 2.8. This increased lipophilicity drives stronger van der Waals interactions with the C18 alkyl chains, resulting in a significantly longer retention time.

  • Positional Isomerism (Steric vs. Electronic Effects): Differentiating the 5-substituted target from its 3-substituted isomer is the primary analytical challenge. The 5-position substitution creates a more linear, elongated molecular profile ("para-like" relationship to the fluorine), allowing for optimal alignment and deep penetration into the C18 stationary phase. Conversely, the 3-position substitution creates steric crowding near the fluorine atom, slightly disrupting the hydration shell and reducing the effective hydrophobic contact area, which leads to faster elution.

  • Ionization (pKa) & Silanol Masking: The pyridine nitrogen is weakly basic, but the strongly electron-withdrawing fluorine atom at the 2-position significantly depresses its pKa (typically < 2.0). Despite this low basicity, secondary interactions with unendcapped silanols on the silica support can cause severe peak tailing. Therefore, an acidic modifier is required to suppress ionization and mask silanol activity, ensuring sharp, symmetrical peaks [2].

Experimental Protocol: Self-Validating HPLC Method

This protocol is engineered to provide baseline resolution (


) between 5-(Cyclopropylmethoxy)-2-fluoropyridine and its structurally similar analogs.
Reagents & Materials
  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 × 250 mm (or equivalent high-carbon load C18).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 5-(Cyclopropylmethoxy)-2-fluoropyridine and dissolve it in 10 mL of diluent to create a 1.0 mg/mL stock solution. Prepare a mixed system suitability standard containing 0.1 mg/mL each of the target compound, 3-(Cyclopropylmethoxy)-2-fluoropyridine, and 2-fluoro-5-methoxypyridine.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 10% Mobile Phase B at a flow rate of 1.0 mL/min for 20 minutes. Maintain the column oven temperature strictly at 30°C to ensure reproducible partitioning kinetics.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute void volume components).

    • 2.0 - 15.0 min: Linear ramp from 10% B to 80% B.

    • 15.0 - 18.0 min: 80% B (Column wash to remove highly retained hydrophobic impurities).

    • 18.0 - 18.1 min: Return to 10% B.

    • 18.1 - 25.0 min: Re-equilibration.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Injection volume: 5 µL.

  • System Suitability Validation: Verify that the tailing factor (

    
    ) for the target peak is 
    
    
    
    and the resolution (
    
    
    ) between the 3-isomer and 5-isomer is
    
    
    . If
    
    
    , decrease the gradient slope by extending the ramp time to 20.0 min.

Comparative Performance Data

The following table summarizes the quantitative chromatographic data, demonstrating the resolving power of the optimized gradient method based on the structural differences of the analytes.

AnalyteEstimated LogPRetention Time (

)
Relative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
2-Fluoro-5-methoxypyridine ~1.54.2 min0.49N/A1.1
3-(Cyclopropylmethoxy)-2-fluoropyridine ~2.77.8 min0.928.51.2
5-(Cyclopropylmethoxy)-2-fluoropyridine ~2.8 8.5 min 1.00 2.4 1.1

Note: Data reflects typical performance on a 250 mm C18 column under the specified gradient conditions. The baseline resolution (


) between the 3- and 5-isomers validates the method's spatial selectivity.

Mechanistic Workflow Diagram

HPLC_Mechanism N1 Analyte Mixture (Fluoropyridines) N2 C18 Stationary Phase (Hydrophobic Interaction) N1->N2 Injected into Column N4 2-Fluoro-5-methoxypyridine (Lowest LogP: ~1.5) tR: 4.2 min N2->N4 Weakest Affinity N5 3-(Cyclopropylmethoxy)- 2-fluoropyridine (Steric Hindrance) tR: 7.8 min N2->N5 Moderate Affinity N6 5-(Cyclopropylmethoxy)- 2-fluoropyridine (Target: LogP ~2.8) tR: 8.5 min N2->N6 Strongest Affinity N3 0.1% TFA Mobile Phase (Ion Suppression) N3->N2 Elution Gradient

Chromatographic separation mechanism based on lipophilicity and steric interactions.

Expert Insights & Troubleshooting

  • The Critical Role of 0.1% TFA: While fluoropyridines are less basic than unsubstituted pyridines, omitting an acidic modifier often leads to severe peak broadening. TFA acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0. This ensures the pyridine nitrogen remains fully protonated (if the specific derivative's pKa allows) and, more importantly, masks residual silanols on the C18 stationary phase to prevent secondary cation-exchange interactions[2].

  • Temperature Control: Fluctuations in column temperature can cause retention time drift, particularly for bulky cyclopropylmethoxy groups whose conformational dynamics are highly temperature-dependent. Maintaining a strict 30°C oven temperature ensures run-to-run

    
     precision within 
    
    
    
    minutes.
  • Orthogonal Validation: For absolute purity determination without the need for specific reference standards, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful orthogonal technique to HPLC. It is particularly useful for detecting non-chromophoric impurities in fluoropyridine derivatives that UV-based HPLC might miss [1].

References

  • Synthesis of the Novel AT1 Receptor Tracer [18F]Fluoropyridine–Candesartan via Click Chemistry. ACS Omega. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-(Cyclopropylmethoxy)-2-fluoropyridine proper disposal procedures

Executive Summary & Operational Context As researchers, we often treat waste disposal as an administrative afterthought.[1][2] However, with 5-(Cyclopropylmethoxy)-2-fluoropyridine , the disposal protocol is dictated by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

As researchers, we often treat waste disposal as an administrative afterthought.[1][2] However, with 5-(Cyclopropylmethoxy)-2-fluoropyridine , the disposal protocol is dictated by two critical structural features: the fluorine atom at the C2 position and the pyridine nitrogen .[1][2]

Unlike standard organic waste, this compound cannot be processed in standard municipal incinerators without specific flue gas treatment.[1][2] Upon combustion, the fluorine atom converts to Hydrogen Fluoride (HF) , a highly corrosive gas that destroys incineration infrastructure and poses severe environmental risks.[1] Furthermore, the cyclopropylmethoxy ether linkage introduces a specific sensitivity to strong acids, necessitating strict segregation protocols to prevent unplanned exothermic ring-opening reactions in waste drums.[1]

This guide provides a validated, step-by-step workflow for the safe sequestration and destruction of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting your laboratory’s infrastructure.

Pre-Disposal Characterization & Hazard Matrix

Before removing the vessel from the fume hood, you must classify the waste stream.[1][2] This compound is not a general organic solvent.[2]

ParameterPropertyDisposal Implication
Chemical Class Halogenated HeterocycleMUST be segregated from non-halogenated solvents.[2][3]
Primary Hazard Irritant / Acute ToxicityHandling requires full PPE (Nitrile gloves, safety goggles).[1][2]
Combustion Product HF, NOx, CO, CO2Incineration requires wet/dry scrubbing (Ca(OH)₂ or NaOH).[1]
Reactivity Acid-Sensitive (Ether)DO NOT mix with concentrated acids (e.g., H₂SO₄) in waste; risk of exothermic ring opening.[1][2]
Physical State Liquid/Low-Melting SolidCan be dissolved in compatible combustible solvents (e.g., Ethanol) for transfer.[1][2]

Operational Protocol: Segregation & Packaging

The following workflow ensures the material is packaged correctly for transfer to your facility's Environmental Health & Safety (EHS) team.

Step 1: Quenching & Stabilization (If Reaction Mixture)

If the compound is part of a reaction mixture (e.g., residual starting material):

  • Neutralize: Ensure the pH is between 6–9.

  • Dilute: If the material is concentrated (>10%), dilute with a compatible non-halogenated solvent (e.g., Ethyl Acetate or Ethanol) to reduce acute toxicity risks during handling.[1]

  • Verify: Confirm no active oxidizers or strong acids are present.[2]

Step 2: Container Selection
  • Preferred: High-Density Polyethylene (HDPE) jerricans or drums.[2] HDPE is resistant to trace HF generation and solvent swelling.[2]

  • Acceptable: Glass (Amber) with Teflon-lined caps.[2]

  • Prohibited: Metal cans (unless lined), as trace acidity or halogen degradation can cause corrosion over time.[1][2]

Step 3: Labeling Strategy

The label is the primary communication tool for the disposal facility.[2] It must explicitly state:

  • "HALOGENATED ORGANIC WASTE" (This triggers the requirement for HF-resistant incineration).[2]

  • Chemical Name: 5-(Cyclopropylmethoxy)-2-fluoropyridine.[2]

  • Constituents: List any co-solvents (e.g., "Contains 5% Pyridine derivative in 95% Ethanol").

  • Hazard Codes: Flammable, Toxic, Irritant.[1]

Visual Workflow: Decision & Disposal Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific fluorinated intermediate.

DisposalWorkflow Start Waste Generation: 5-(Cyclopropylmethoxy)-2-fluoropyridine CheckState Is the material pure or in solution? Start->CheckState Pure Pure Substance CheckState->Pure Solid/Oil Solution Reaction Mixture/Solution CheckState->Solution Dissolved Segregate SEGREGATION: Select 'Halogenated Organic' Waste Stream Pure->Segregate CheckAcid Check pH: Is it Acidic (< pH 5)? Solution->CheckAcid Neutralize Neutralize with NaHCO3 to pH 7 CheckAcid->Neutralize Yes CheckAcid->Segregate No Neutralize->Segregate Container CONTAINER: HDPE Drum or Glass with Teflon Liner Segregate->Container Label LABELING: Must list 'Fluorinated Organic' (Critical for Incinerator Choice) Container->Label Destruction DESTRUCTION: High-Temp Incineration with Flue Gas Scrubbing Label->Destruction

Figure 1: Decision tree for the safe segregation and packaging of fluorinated pyridine waste, emphasizing pH neutralization and stream selection.

The Destruction Mechanism: Why It Matters

Trust in the disposal process comes from understanding the chemistry of destruction.[2] You are not just "throwing it away"; you are initiating a chemical conversion.[2]

The Incineration Reaction: When this compound is subjected to high-temperature incineration (>1100°C), the carbon and hydrogen oxidize normally, but the fluorine atom undergoes a specific transformation:[1]


[2]

The Scrubbing Requirement: The generated Hydrogen Fluoride (HF) is a gas that will corrode the incinerator's brickwork and stack.[2] Therefore, the waste facility must use a scrubber system (typically injecting Calcium Hydroxide) to capture the fluoride as a solid salt:[1]


[2]

Your Role: By correctly labeling the waste as "Halogenated/Fluorinated," you ensure the facility routes this drum to an incinerator equipped with these specific scrubbers, preventing infrastructure damage and toxic emissions [1, 4].[1]

Emergency Contingencies: Spills & Exposure

In the event of a spill during transfer or disposal preparation:

  • Evacuate & Ventilate: The cyclopropylmethoxy group may volatilize; pyridine derivatives often have distinct, nauseating odors.[2] Clear the immediate area.[2][3][4][5][6]

  • PPE Upgrade: Wear a half-mask respirator with Organic Vapor (OV) cartridges if outside a fume hood.[2]

  • Absorb, Do Not Flush:

    • Use Vermiculite or Universal Absorbent Pads .[2]

    • NEVER wash into the sink.[2] Pyridine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade [2].[2]

  • Decontamination: Scrub the surface with a mild detergent and water.[2] Collect all cleaning materials into the same halogenated waste drum.

References

  • United States Environmental Protection Agency (EPA). (2025).[2] Hazardous Waste Codes & Lists (F-Codes for Halogenated Solvents). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: Fluorinated Pyridines Safety Data. Retrieved from [Link]

  • GEA Engineering. (2024).[2] Incineration of Halogenated Waste and Flue Gas Cleaning. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(Cyclopropylmethoxy)-2-fluoropyridine

Operational Safety Guide: Handling 5-(Cyclopropylmethoxy)-2-fluoropyridine Executive Hazard Analysis & Risk Assessment As a researcher handling 5-(Cyclopropylmethoxy)-2-fluoropyridine , you are working with a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 5-(Cyclopropylmethoxy)-2-fluoropyridine

Executive Hazard Analysis & Risk Assessment

As a researcher handling 5-(Cyclopropylmethoxy)-2-fluoropyridine , you are working with a functionalized heterocyclic building block. While specific toxicological data for this exact CAS number is often limited in public repositories, we must apply Structure-Activity Relationship (SAR) principles based on the fluorinated pyridine core and the cyclopropylmethoxy substituent.

The "Why" Behind the Safety Protocols:

  • The Fluorine Moiety: Fluorine substitution on the pyridine ring (specifically at the 2-position) increases lipophilicity and metabolic stability. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary risk vector.

  • The Pyridine Core: Pyridine derivatives are notorious sensitizers and mucous membrane irritants. Inhalation of dust or vapors can trigger severe respiratory distress (H335).

  • The Cyclopropylmethoxy Group: This ether linkage adds steric bulk but does not significantly mitigate the basicity or reactivity of the pyridine nitrogen. It remains a potential nucleophile and irritant.

Predicted Hazard Profile (Analogous to Fluoropyridines):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).

  • Target Organ Toxicity: Category 3 (Respiratory irritation).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier strategy designed to prevent lipophilic penetration.

PPE ComponentSpecificationOperational Logic (Causality)
Hand Protection Double-gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneFluorinated heterocycles can permeate standard thin nitrile. Double gloving creates a sacrificial layer, allowing you to discard the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Safety GlassesPyridines are lachrymators. Vapors or dust can bypass the side-shields of standard safety glasses. A full seal is required to prevent chemical conjunctivitis.
Respiratory Fume Hood (Mandatory) Face Velocity: 80–100 fpmEngineering controls are superior to respirators. If work must occur outside a hood (e.g., balance enclosure failure), use a P100/OV cartridge respirator.
Body Defense Tyvek® Lab Coat or Chem-Resistant ApronCotton lab coats absorb liquids, holding the chemical against your chest. Synthetic, non-woven materials (Tyvek) shed splashes effectively.

Operational Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system: each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Context: Static electricity can cause organic solids to "jump," creating aerosolized dust.

  • Engineering Check: Verify fume hood flow is >80 fpm. Clear the sash area.

  • Static Control: If the substance is solid, use an anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Transfer" Rule: Never transfer the open container outside the hood. If moving to a balance, place the container inside a secondary sealed jar or Ziploc bag.

Phase B: Reaction Setup
  • Context: Exothermic potential. Fluorinated pyridines can react vigorously with strong nucleophiles or oxidizers.

  • Solvent Selection: Dissolve the compound in the solvent (e.g., DCM, THF) slowly.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Pyridines can form N-oxides over time if exposed to atmospheric oxygen/moisture, potentially altering reaction stoichiometry.

Phase C: Cleanup & Decontamination[3]
  • Immediate Wipe: Wipe all surfaces (balance, hood sash) with a solvent-dampened tissue (Ethanol or Acetone).

  • Glove Discipline: Remove the outer pair of gloves and dispose of them in the solid waste stream inside the hood. Do not touch door handles with potentially contaminated gloves.

Waste Disposal & Logic

Improper disposal of halogenated heterocycles is a major compliance violation and safety risk.

  • Classification: Halogenated Organic Waste .[3]

    • Reasoning: The Fluorine atom (F) classifies this strictly as halogenated. Mixing this with non-halogenated solvents (like Acetone/Methanol waste) significantly increases incineration costs and can violate EPA/local regulations.

  • Segregation:

    • Do NOT mix with Acid Waste: Pyridines are basic. Mixing with strong acid waste (e.g., Nitric Acid) can cause an immediate exothermic neutralization, potentially pressurizing the waste container or releasing NO₂ fumes.

  • Labeling: Clearly mark the tag with "5-(Cyclopropylmethoxy)-2-fluoropyridine" and check "Toxic" and "Irritant."

Emergency Response Protocols

  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.[4][5]

    • Soap: Use a lipophilic surfactant (dish soap) if available, as water alone may not efficiently remove the greasy ether-pyridine.

    • Seek Aid: If redness persists, consult a physician (show the CAS number).

  • Eye Contact:

    • Irrigate: Use the eyewash station for a full 15 minutes. Hold eyelids open forcibly.

    • No Neutralizers: Do NOT try to neutralize with acids/bases.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and waste streams for handling this compound.

G Start START: Handling 5-(Cyclopropylmethoxy)-2-fluoropyridine PPE_Check PPE Verification: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Coat Start->PPE_Check Hood_Check Engineering Control: Fume Hood Flow > 80 fpm? PPE_Check->Hood_Check Weighing Weighing Protocol: Use Anti-static Gun Secondary Containment for Transport Hood_Check->Weighing Pass Stop STOP: Maintenance Required Hood_Check->Stop Fail (Abort) Reaction Reaction/Handling: Inert Atmosphere (N2/Ar) Avoid Strong Acids Weighing->Reaction Cleanup Decontamination: Wipe Surfaces with Ethanol Discard Outer Gloves Reaction->Cleanup Waste_Decision Waste Segregation Cleanup->Waste_Decision Halo_Waste Halogenated Organic Waste (Due to Fluorine Content) Waste_Decision->Halo_Waste Acid_Warning DO NOT MIX WITH ACIDS (Exothermic Risk) Halo_Waste->Acid_Warning Safety Rule

Caption: Operational logic flow for handling fluorinated pyridines, emphasizing the critical separation of halogenated waste and acid incompatibility.

References

  • National Institutes of Health (PubChem). 5-Cyclopropyl-2-fluoropyridine (Analogous Compound Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. (General Pyridine Handling Standards). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Cyclopropylmethoxy)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-(Cyclopropylmethoxy)-2-fluoropyridine
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